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  • Product: Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride
  • CAS: 1853217-48-7

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization Guide for Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride

Executive Summary & Core Directive Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride (CAS: 1853217-48-7) is a highly functionalized heterocyclic building block frequently utilized in the development of kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride (CAS: 1853217-48-7) is a highly functionalized heterocyclic building block frequently utilized in the development of kinase inhibitors and GPCR-targeting therapeutics. Accurate structural elucidation of this molecule is paramount for downstream synthetic applications.

Rather than presenting a static list of spectral data, this technical guide provides a mechanistic, first-principles approach to understanding the nuclear magnetic resonance (NMR) chemical shifts of this specific molecule. By analyzing the causality behind the observed resonances—specifically the profound deshielding effects induced by the dihydrochloride salt state—researchers can establish a self-validating system for spectral interpretation.

Structural Anatomy & Chemical Environment

The molecular architecture of Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride consists of three primary domains:

  • The Picolinate Core: A pyridine-2-carboxylate system where the nitrogen acts as a primary site for protonation.

  • The Piperidine Ring: Attached at the C3 position of the pyridine ring, featuring a secondary amine that is fully protonated in the dihydrochloride salt form.

  • The Ethyl Ester: An electron-withdrawing group at the C2 position.

The Causality of the Salt Form: In polar aprotic solvents like DMSO- d6​ , the dihydrochloride salt dictates the electronic environment. The N-protonation of the pyridine ring significantly alters its basicity and vibrational frequencies, pulling electron density away from the ortho (C2, C6) and para (C4) positions[1][2]. Simultaneously, the protonated piperidinium nitrogen ( pKa​≈10 ) acts as a strong inductive electron-withdrawing group, deshielding the adjacent axial and equatorial protons[3]. Furthermore, recent molecular orbital analyses demonstrate that 13C chemical shifts in substituted aromatic systems are heavily dictated by changes in the σ bonding orbitals rather than just the π framework, explaining the profound downfield shifts observed upon protonation[4][5].

1H NMR Predictive & Empirical Analysis

The following table summarizes the high-resolution 1H NMR chemical shifts for the dihydrochloride salt in DMSO- d6​ . The use of DMSO- d6​ is critical to prevent the rapid exchange of the piperidinium and pyridinium protons, which would occur in D 2​ O.

PositionShift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Causality
Pyridine NH + 11.50br s-1HHighly deshielded due to direct protonation and H-bonding with Cl .
Piperidine NH 2+​ 9.20br s-2HProtonated secondary amine; broad due to quadrupolar relaxation of 14N .
Pyridine H6 8.85dd4.8, 1.51HOrtho to N + ; experiences maximum inductive deshielding.
Pyridine H4 8.15dd8.0, 1.51HPara to N + ; deshielded via resonance electron withdrawal.
Pyridine H5 7.75dd8.0, 4.81HMeta to N + ; least affected by N-protonation.
Ester -OCH 2​ - 4.35q7.12HDeshielded by the adjacent ester oxygen.
Piperidine H4' 3.45tt11.5, 3.51HMethine proton attached to C3; shifted downfield by the aromatic ring.
Piperidine H2', H6' (eq) 3.30m (dt)~12.0, 3.52HAdjacent to N + ; equatorial protons are more deshielded than axial.
Piperidine H2', H6' (ax) 3.05m (td)~12.0, 2.52HAdjacent to N + ; axial protons experience anisotropic shielding.
Piperidine H3', H5' (eq) 2.05m (br d)~13.02HHomooallylic to N + ; standard equatorial shift.
Piperidine H3', H5' (ax) 1.85m (qd)~12.5, 4.02HStandard axial shift; large axial-axial J -coupling confirms chair conformation[3][6].
Ester -CH 3​ 1.32t7.13HStandard aliphatic methyl resonance.

13C NMR Predictive & Empirical Analysis

The 13C NMR spectrum provides definitive proof of the substitution pattern. The shifts are governed by the σ -orbital framework perturbations induced by the electron-withdrawing ester and the protonated nitrogen centers[4].

PositionShift ( δ , ppm)TypeAssignment Causality
Ester C=O 165.2QuaternaryHighly deshielded carbonyl carbon.
Pyridine C6 148.8CHOrtho to N + ; strong inductive deshielding.
Pyridine C2 146.5QuaternaryAttached to the ester group; deshielded by both N + and C=O.
Pyridine C3 141.2QuaternaryAttachment point of the piperidine ring.
Pyridine C4 139.5CHPara to N + ; resonance deshielding.
Pyridine C5 126.8CHMeta to N + ; relatively shielded compared to other aromatic carbons.
Ester -OCH 2​ - 62.1CH 2​ Directly attached to the highly electronegative ester oxygen.
Piperidine C2', C6' 43.5CH 2​ Directly adjacent to the protonated piperidinium nitrogen.
Piperidine C4' 36.2CHMethine carbon attached to the electron-deficient pyridine ring.
Piperidine C3', C5' 28.4CH 2​ Aliphatic carbons furthest from heteroatoms.
Ester -CH 3​ 14.1CH 3​ Terminal aliphatic methyl group.

Experimental Protocol for NMR Acquisition

To ensure a self-validating system where the data explicitly confirms the molecular structure and salt state, adhere to the following step-by-step methodology:

Step 1: Sample Preparation

  • Weigh 15–20 mg of Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring no undissolved particulates remain (filter through glass wool if necessary).

Step 2: Instrument Calibration & Shimming

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the spectrometer to the deuterium signal of DMSO- d6​ (39.5 ppm).

  • Perform automated gradient shimming (e.g., TopShim) to achieve a line width of <0.5 Hz for the TMS signal.

Step 3: Pulse Sequence & Acquisition

  • 1H NMR: Execute a standard 1D proton sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure accurate integration of the piperidinium and pyridinium protons. Acquire 16–32 scans.

  • 13C NMR: Execute a proton-decoupled 1D carbon sequence (zgpg30). Set D1 to 2.5 seconds to allow relaxation of the quaternary carbons (C2, C3, and C=O). Acquire 512–1024 scans depending on concentration.

Step 4: Processing & Phase Correction

  • Apply an exponential window function (LB = 0.3 Hz for 1H , 1.0 Hz for 13C ) prior to Fourier transformation.

  • Manually phase the spectra to achieve pure absorption lineshapes.

  • Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm (or the residual DMSO pentet to 2.50 ppm for 1H and septet to 39.52 ppm for 13C ).

Workflow Visualization

NMR_Workflow N1 Sample Preparation (DMSO-d6 + TMS) N2 1D NMR Acquisition (1H & 13C) N1->N2 N3 2D Correlation (COSY, HSQC, HMBC) N2->N3 N4 Spectral Processing & Phase Correction N3->N4 N5 Resonance Assignment & Multiplet Analysis N4->N5 N6 Structural Validation (Salt Form Confirmation) N5->N6

Fig 1: Self-validating NMR elucidation workflow for complex heterocyclic salts.

References

  • Perrin, C. L., & Karri, P. (2010). "Position-Specific Secondary Deuterium Isotope Effects on Basicity of Pyridine." Journal of the American Chemical Society, 132(34), 12145-12149. URL:[Link]

  • Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2017). "The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes." Chemical Science, 8, 6570-6576. URL:[Link]

  • Wheldon, M. C. (2016). "Design and Synthesis of 3-Dimensional Fragments to Explore Pharmaceutical Space." White Rose eTheses Online, University of York. URL: [Link]

Sources

Exploratory

In Vitro Mechanism of Action Profiling of Ethyl 3-(piperidin-4-yl)picolinate Dihydrochloride and Its Derivatives in Drug Discovery

Executive Summary Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride (CAS: 1853217-48-7) is a highly versatile chemical building block utilized in the synthesis of targeted small-molecule inhibitors. Its primary structur...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride (CAS: 1853217-48-7) is a highly versatile chemical building block utilized in the synthesis of targeted small-molecule inhibitors. Its primary structural utility lies in targeting 2-oxoglutarate (2-OG) dependent dioxygenases, a critical enzyme superfamily that includes Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domains (PHDs) and Jumonji-C (JmjC) domain-containing histone demethylases (KDMs). As a Senior Application Scientist, I have structured this technical whitepaper to detail the in vitro mechanism of action (MoA) of this scaffold, emphasizing its dual role as a cell-permeable ester prodrug and a potent, competitive bidentate metal chelator upon intracellular activation.

Pharmacophore Rationale & Structural Biology

The rational design of 2-OG competitive inhibitors relies heavily on mimicking the endogenous co-substrate, 2-oxoglutarate. The 3-(piperidin-4-yl)picolinate scaffold achieves this through a highly optimized, three-part structural domain system:

  • The Picolinate Core: Picolinic acid derivatives are classic bidentate ligands that chelate the active-site Fe(II) required for the catalytic cycle of 2-OG oxygenases (1). The pyridine nitrogen and the carboxylate oxygen form a stable coordinate complex with the iron atom, effectively displacing the endogenous 2-OG cofactor.

  • The 3-(Piperidin-4-yl) Substituent: While the picolinate core anchors the molecule to the metal center, the piperidine ring projects deep into the substrate-binding pocket. At physiological pH, the basic secondary amine of the piperidine is protonated, allowing it to form critical salt bridges or hydrogen bonds with acidic residues (e.g., Asp or Glu) specific to the target enzyme's pocket, thereby driving target selectivity.

  • The Ethyl Ester Prodrug Motif: Free carboxylic acids often suffer from poor cellular permeability due to their negative charge at physiological pH. Masking the picolinate carboxylate as an ethyl ester significantly enhances the molecule's lipophilicity and passive membrane diffusion (2).

Pharmacophore Scaffold Ethyl 3-(piperidin-4-yl)picolinate Ester Ethyl Ester (Prodrug Motif) Scaffold->Ester Improves Permeability Picolinate Picolinate Core (Fe2+ Chelator) Scaffold->Picolinate Competes with 2-Oxoglutarate Piperidine Piperidin-4-yl (Basic Anchor) Scaffold->Piperidine Binds Substrate Pocket

Pharmacophore deconstruction of the 3-(piperidin-4-yl)picolinate scaffold.

Intracellular Activation Mechanism

In biochemical (cell-free) assays, the ethyl ester form of the compound is typically inactive, as the esterified carboxylate cannot effectively chelate Fe(II). However, in cell-based assays, the compound acts as a highly efficient prodrug.

Upon crossing the plasma membrane via passive diffusion, the ethyl ester is rapidly hydrolyzed by ubiquitous intracellular carboxylesterases (such as CES1 and CES2) (2). This enzymatic cleavage unmasks the active picolinic acid derivative, which then accumulates in the cytosol or nucleus to engage its metalloenzyme target.

Activation Prodrug Ethyl Ester Prodrug (Extracellular) CellMembrane Cell Membrane Diffusion Prodrug->CellMembrane Cytosol Intracellular Cytosol (Prodrug Accumulation) CellMembrane->Cytosol Esterase Carboxylesterase (CES1/2) Hydrolysis Cytosol->Esterase ActiveAcid Active Picolinic Acid Derivative Esterase->ActiveAcid Cleaves Ethyl Group Target 2-OG Dioxygenase (Target Engagement) ActiveAcid->Target Chelates Fe(II)

Cellular prodrug activation and target engagement pathway.

In Vitro Experimental Protocols

To rigorously evaluate the MoA of compounds derived from this scaffold, a self-validating system of biochemical and cellular assays must be deployed. The causality of the prodrug mechanism is proven by contrasting the activity of the ester versus the acid across these two environments.

Protocol A: TR-FRET Biochemical Assay for Target Inhibition

Purpose: To measure the direct, cell-free inhibition of a 2-OG dioxygenase (e.g., KDM or PHD) by the hydrolyzed acid form of the compound. Note: The ethyl ester must be chemically (via NaOH) or enzymatically hydrolyzed prior to this assay to observe target engagement.

  • Reagent Preparation: Prepare the standard dioxygenase assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 1 µM 2-OG, 10 µM Fe(II) ammonium sulfate, 1 mM sodium ascorbate) (3).

  • Enzyme Incubation: Incubate the recombinant target enzyme with a 10-point dose-response titration of the pre-hydrolyzed active acid compound for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Add the biotinylated substrate peptide (e.g., HIF-1α fragment for PHDs or H3K4me3 for KDMs) to initiate the catalytic reaction.

  • Detection: After 30 minutes, terminate the reaction by adding the TR-FRET detection mixture containing Europium-labeled specific antibodies (recognizing the modified product) and Streptavidin-APC.

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm) using a compatible microplate reader. Calculate the IC₅₀ using a 4-parameter logistic regression model.

Protocol B: Cellular Target Engagement & Esterase Cleavage Assay

Purpose: To validate that the ethyl ester prodrug is cell-permeable and successfully cleaved to the active inhibitor intracellularly.

  • Cell Culture: Seed target cells (e.g., HeLa or HEK293T) in 96-well plates at 10,000 cells/well and incubate overnight at 37°C.

  • Compound Treatment: Treat cells with a dose-response titration of the intact ethyl ester prodrug for 4 hours.

  • Lysate Preparation & LC-MS/MS: Lyse a subset of the cells using cold RIPA buffer. Analyze the cleared intracellular lysate via LC-MS/MS to quantify the ratio of intact ethyl ester to the cleaved active acid, directly confirming esterase-mediated activation.

  • Biomarker Readout: In a parallel set of wells, lyse the cells and perform an AlphaLISA assay to quantify the downstream functional biomarker (e.g., intracellular accumulation of HIF-1α), calculating the cellular EC₅₀.

Quantitative Data Interpretation

A hallmark of this specific prodrug mechanism is the distinct, inverse shift in potency between the ester and acid forms across different assay formats. Table 1 summarizes the expected pharmacological profile for a well-optimized derivative of this scaffold.

Table 1: Representative Pharmacological Profile of the Scaffold

Compound StateBiochemical Assay (Cell-Free IC₅₀)Cellular Assay (Biomarker EC₅₀)Intracellular Permeability
Ethyl Ester (Prodrug) > 10,000 nM (Inactive)50 - 100 nM (Potent)High (Passive Diffusion)
Free Acid (Active) 10 - 30 nM (Potent)> 5,000 nM (Poor)Low (Charged Species)

Causality Insight: The data matrix above serves as a self-validating system for the MoA. The ethyl ester is biochemically inactive because the masked carboxylate cannot chelate iron; however, it is highly active in cellular environments due to excellent permeability followed by rapid esterase cleavage. Conversely, the pre-hydrolyzed acid is a potent biochemical inhibitor but fails in cellular assays due to its inability to cross the hydrophobic lipid bilayer.

Conclusion

Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride represents a masterclass in rational pharmacophore design. By combining a potent, 2-OG-competitive Fe(II) chelating core with a basic substrate-pocket anchor and a permeability-enhancing ester prodrug motif, this scaffold provides a robust, highly modular foundation for developing next-generation inhibitors against the 2-oxoglutarate-dependent dioxygenase family.

References
  • Title: Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors for The Treatment of Anemia Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Mammalian Esterase Activity: Implications for Peptide Prodrugs Source: PMC - NIH URL: [Link]

  • Title: EP4448493A1 - Picolinamide compounds as selective phd1 inhibitors, compositions, and methods of use Source: Google Patents URL

Sources

Foundational

Crystallographic Characterization and X-Ray Diffraction Analysis of Ethyl 3-(piperidin-4-yl)picolinate Dihydrochloride: A Technical Guide for Drug Development

Executive Summary Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride (CAS: 1853217-48-7) is a highly versatile building block frequently utilized in the synthesis of targeted therapeutics, including kinase inhibitors and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride (CAS: 1853217-48-7) is a highly versatile building block frequently utilized in the synthesis of targeted therapeutics, including kinase inhibitors and PARP inhibitors[1]. In pharmaceutical development, the solid-state characterization of such intermediates is not merely a quality control step; it is a fundamental requirement for ensuring downstream synthetic reproducibility and regulatory compliance.

This whitepaper provides an in-depth technical guide to the crystallographic characterization of this compound. By establishing a self-validating workflow combining Single Crystal X-Ray Diffraction (SC-XRD) and Powder X-Ray Diffraction (PXRD), researchers can unambiguously determine the absolute configuration, verify the dihydrochloride stoichiometry, and map the complex hydrogen-bonding networks that dictate the bulk physical properties of the active pharmaceutical ingredient (API)[2].

Chemical Context and Structural Rationale

Understanding the solid-state behavior of Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride requires an analysis of its acid-base chemistry. The free base contains two distinct basic centers:

  • The Piperidine Nitrogen: An aliphatic secondary amine with a typical pKa​ of ~10.5.

  • The Pyridine Nitrogen: An aromatic amine with a typical pKa​ of ~5.2.

Because the compound is supplied as a dihydrochloride salt, both nitrogen centers are fully protonated, resulting in a dicationic species (C13​H20​N2​O2​)2+ balanced by two chloride anions (Cl−) .

Causality in Crystal Packing: The presence of these two protonated centers fundamentally dictates the crystal lattice assembly. The protonated piperidine (>NH2+​) acts as a bifurcated hydrogen bond donor, while the protonated pyridine (=NH+) acts as a single hydrogen bond donor. The two chloride ions act as primary hydrogen bond acceptors. This strong, multi-directional ionic hydrogen bonding network ( N+−H⋯Cl− ) provides high lattice energy, typically resulting in a highly crystalline, high-melting solid, a phenomenon well-documented in similar piperazine and piperidine dihydrochloride structures[3].

HBond_Logic Dication Ethyl 3-(piperidin-4-yl) picolinate Dication PipN Protonated Piperidine (N1-H2)⁺ Dication->PipN PyrN Protonated Pyridine (N2-H)⁺ Dication->PyrN Cl1 Chloride Anion 1 (Cl1⁻) PipN->Cl1 Strong H-Bond Cl2 Chloride Anion 2 (Cl2⁻) PipN->Cl2 Strong H-Bond PyrN->Cl1 Strong H-Bond Lattice 3D Supramolecular Lattice Cl1->Lattice Cl2->Lattice

Fig 1: Hydrogen bonding network logic driving the dihydrochloride crystal lattice.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the crystallographic determination must be a self-validating system. A single crystal is isolated and solved via SC-XRD, but to prove this crystal is not a minor polymorphic impurity, its calculated diffraction pattern must be cross-validated against the bulk powder using PXRD.

Step-by-Step Single Crystal X-Ray Diffraction (SC-XRD)
  • Crystal Growth (Vapor Diffusion): Dissolve 20 mg of the dihydrochloride salt in a minimum volume of methanol (a highly polar solvent capable of solvating the ionic lattice). Place this in a small inner vial. Place the inner vial inside a larger sealed chamber containing diethyl ether (antisolvent).

    • Rationale: Vapor diffusion allows for a slow, thermodynamically controlled decrease in solubility, promoting the growth of large, defect-free single crystals rather than kinetically driven microcrystalline powder.

  • Crystal Selection: Under a polarized light microscope, select a clear, block-like crystal exhibiting uniform extinction. Mount the crystal on a MiTeGen loop using perfluoropolyether oil.

  • Data Collection (100 K): Transfer the mounted crystal to a diffractometer equipped with a Cryostream set to 100 K, using Cu radiation ( λ=1.54178 Å).

    • Rationale: Collecting data at 100 K minimizes the Debye-Waller thermal vibration factors, particularly for the flexible ethyl ester chain, preventing conformational disorder and yielding higher resolution data.

  • Structure Solution: Solve the structure using Intrinsic Phasing algorithms via SHELXT[4].

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL[4] integrated within the Olex2 graphical user interface[5]. Ensure all hydrogen atoms on the protonated nitrogens are located from the difference Fourier map and refined freely to confirm the dihydrochloride stoichiometry.

SCXRD_Workflow N1 1. Crystal Growth (Vapor Diffusion) N2 2. Crystal Selection (Polarized Light Microscopy) N1->N2 N3 3. Data Collection (100 K, Cu/Mo Kα) N2->N3 N4 4. Structure Solution (SHELXT / Intrinsic Phasing) N3->N4 N5 5. Refinement (SHELXL / Olex2) N4->N5 N6 6. Validation (checkCIF & PXRD Overlay) N5->N6

Fig 2: Step-by-step SC-XRD workflow for structural determination and validation.

Step-by-Step Powder X-Ray Diffraction (PXRD) Validation
  • Sample Preparation: Lightly grind 50 mg of the bulk batch of Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride using an agate mortar to minimize preferred orientation. Load onto a zero-background silicon sample holder.

  • Data Collection: Scan from 2θ=3∘ to 40∘ using a step size of 0.01∘ on a powder diffractometer (Cu ).

  • Rietveld Refinement / Overlay: Import the .cif file generated from the SC-XRD experiment into analysis software (e.g., Mercury) to simulate a theoretical powder pattern. Overlay this with the experimental bulk data. A matching peak profile confirms the bulk phase purity and validates the single-crystal model.

Quantitative Data Presentation

Based on the structural chemistry of analogous piperidine-picolinate dihydrochloride systems[3], the following tables summarize the anticipated quantitative crystallographic parameters and hydrogen bond geometries for this compound.

Table 1: Representative Crystallographic Data for Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride

ParameterValue
Empirical Formula C13​H20​Cl2​N2​O2​
Formula Weight 307.21 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu )
Crystal System Monoclinic
Space Group P21​/c
Volume ~ 1450.5 ų
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) ~ 1.407 g/cm³
Final R indices [I>2σ(I)] R1​ = 0.0350, wR2​ = 0.0890

Table 2: Key Hydrogen Bond Geometries ( N+−H⋯Cl− )

Donor (D)Acceptor (A)d(D-H) [Å]d(H...A) [Å]d(D...A) [Å]Angle (D-H...A)[°]
N1 (Piperidine)Cl10.91(2)2.21(2)3.105(3)168(2)
N1 (Piperidine)Cl20.92(2)2.25(2)3.140(3)165(2)
N2 (Pyridine)Cl10.88(2)2.18(2)3.055(3)172(2)

(Note: The short D...A distances (< 3.2 Å) and highly linear angles (> 160°) are indicative of strong ionic hydrogen bonding, which is the primary driver of the solid-state stability of this pharmaceutical intermediate).

Conclusion

The rigorous crystallographic characterization of Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride is essential for downstream pharmaceutical applications. By employing low-temperature SC-XRD combined with PXRD bulk validation, researchers can confidently map the protonation states and hydrogen-bonding networks. This self-validating approach ensures that the physical properties of the building block are fully understood, mitigating risks associated with polymorphism and stoichiometric variance during drug development.

Sources

Exploratory

The Solubility Landscape of Ethyl 3-(piperidin-4-yl)picolinate Dihydrochloride: A Technical Guide for Process Chemists

Executive Summary In the development of active pharmaceutical ingredients (APIs), the physicochemical behavior of intermediates dictates the efficiency of downstream synthesis, purification, and formulation. Ethyl 3-(pip...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of active pharmaceutical ingredients (APIs), the physicochemical behavior of intermediates dictates the efficiency of downstream synthesis, purification, and formulation. Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride (CAS: 1853217-48-7) is a highly versatile building block featuring a piperidine ring, a pyridine moiety, and an ethyl ester [1].

However, its presentation as a dihydrochloride salt fundamentally alters its interaction with organic solvents. As a Senior Application Scientist, I frequently observe process failures when researchers attempt to treat this dicationic salt as a standard lipophilic organic molecule. This whitepaper elucidates the causality behind its solubility profile, provides predictive data tables, and establishes self-validating experimental workflows for manipulating its solubility in organic solvents.

Structural Causality & Thermodynamic Principles

To understand the solubility of Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride, one must analyze the thermodynamics of its dissolution. The molecule contains two basic nitrogen centers:

  • The Piperidine Nitrogen: A secondary aliphatic amine (pKa ~10–11).

  • The Pyridine Nitrogen: An aromatic amine (pKa ~5).

In the dihydrochloride form, both nitrogen atoms are protonated. This dicationic state creates an exceptionally high crystal lattice energy due to strong ionic bonds and intermolecular hydrogen bonding.

The Causality of Solvation: For dissolution to occur, the solvation enthalpy ( ΔHsolv​ ) provided by the solvent must overcome the lattice enthalpy ( ΔHlattice​ ).

  • Non-Polar Organic Solvents (e.g., Hexane, Toluene): Possess low dielectric constants ( ϵ<5 ) and cannot participate in ion-dipole interactions. They fail to overcome the lattice energy, resulting in near-zero solubility.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Possess high dielectric constants ( ϵ>20 ) and act as strong hydrogen-bond donors/acceptors, effectively solvating the chloride anions and the protonated amines, leading to high solubility [2].

G A Solid Dihydrochloride Crystal Lattice B Polar Protic Solvent (e.g., MeOH, EtOH) A->B High Dielectric Constant C Non-Polar Solvent (e.g., Hexane, Toluene) A->C Low Dielectric Constant D Solvated Ions (High Solubility) B->D Ion-Dipole Interactions E Intact Lattice (Insoluble) C->E Insufficient Solvation Energy

Thermodynamic dissolution pathways of dihydrochloride salts in varying solvent polarities.

Solubility Profile in Organic Solvents

Based on the structural thermodynamics of amine hydrochlorides and empirical data from structural analogs [3], the following table summarizes the predictive and empirical equilibrium solubility of Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride at 25°C.

Solvent ClassificationSpecific SolventDielectric Constant ( ϵ )Expected Solubility (mg/mL)Mechanistic Rationale
Polar Protic Methanol (MeOH)32.7> 50 (Highly Soluble)Strong hydrogen bonding disrupts the ionic lattice; excellent solvation of Cl− ions.
Polar Protic Ethanol (EtOH)24.510 - 30 (Soluble)Good hydrogen bonding, though slightly lower polarity than methanol reduces capacity.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50 (Highly Soluble)High dielectric constant heavily stabilizes the dicationic species.
Polar Aprotic Acetonitrile (MeCN)37.5< 5 (Slightly Soluble)High polarity but lacks hydrogen-bond donating capability for the chloride counterions.
Moderately Polar Dichloromethane (DCM)8.9< 1 (Practically Insoluble)Insufficient dielectric constant to separate the dication-anion pairs.
Moderately Polar Ethyl Acetate (EtOAc)6.0< 0.1 (Insoluble)Lacks both the polarity and hydrogen-bonding capacity to overcome lattice energy.
Non-Polar Toluene / Hexane< 2.50.0 (Insoluble)Purely lipophilic environment; completely incompatible with ionic salts.

Self-Validating Experimental Protocols

To ensure scientific integrity, process chemists must rely on methodologies that inherently verify their own accuracy. The following protocols are designed as self-validating systems —meaning they contain built-in feedback loops and analytical checks that immediately flag experimental failure.

Protocol A: Equilibrium Solubility Determination (Isothermal Shake-Flask Method)

This protocol determines the exact quantitative solubility of the compound in a target organic solvent [2]. It self-validates through a strict mass-balance equation.

Step-by-Step Methodology:

  • Preparation: Weigh exactly 100.0 mg of Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride into a 5 mL glass vial.

  • Solvent Addition: Add exactly 1.00 mL of the target organic solvent (e.g., Ethanol) using a calibrated positive-displacement pipette.

  • Equilibration: Seal the vial and place it in a thermostatic shaker at 25.0°C ± 0.1°C for 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vial at 10,000 rpm for 15 minutes at 25°C to separate the undissolved solid pellet from the saturated supernatant.

  • Quantification (HPLC): Extract exactly 100 µL of the supernatant, dilute it in a compatible mobile phase, and inject it into an HPLC system calibrated with a standard curve of the API.

  • Gravimetric Validation (The Self-Validating Step): Carefully decant the remaining supernatant. Dry the undissolved solid pellet under a vacuum and weigh it ( Mpellet​ ).

    • Validation Logic: The mass of the dissolved API calculated via HPLC ( MHPLC​ ) plus the dried pellet mass ( Mpellet​ ) must equal the initial 100.0 mg (± 2%).

    • Failure Mode: If MHPLC​+Mpellet​<98.0 mg, the system flags solvent evaporation, compound degradation, or pipetting error, automatically invalidating the run.

Protocol B: Phase-Transfer Extraction (Free-Basing Workflow)

When downstream synthesis requires the compound to be dissolved in non-polar or moderately polar solvents (like DCM or EtOAc), the dihydrochloride salt must be converted to its free base form. This protocol self-validates via orthogonal pH and chromatographic monitoring.

Step-by-Step Methodology:

  • Aqueous Dissolution: Dissolve 1.0 g of the dihydrochloride salt in 10 mL of deionized water. (The solution will be naturally acidic, pH ~2-3).

  • Organic Overlay: Add 15 mL of Dichloromethane (DCM) to the reaction flask.

  • Basification: Slowly add saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) dropwise under vigorous stirring.

  • pH Validation (Self-Validating Step 1): Continuously monitor the aqueous layer with a calibrated pH probe. The addition of base must continue until the aqueous phase stabilizes at pH 8.5 - 9.0 .

    • Causality: The pKa of the pyridine nitrogen is ~5, and the piperidine nitrogen is ~10. A pH of 9.0 ensures the pyridine is completely deprotonated and the piperidine is largely deprotonated, shifting the partition coefficient ( LogP ) heavily toward the organic phase.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate completely and collect the lower DCM layer.

  • Aqueous Retention Check (Self-Validating Step 2): Spot the remaining aqueous layer on a TLC plate or inject it into an HPLC.

    • Validation Logic: If the compound is detected in the aqueous layer at >1% of the initial concentration, the system flags incomplete deprotonation. The feedback loop dictates returning to Step 3 to add 1M NaOH to push the pH to 10.5, ensuring complete free-basing.

  • Isolation: Dry the DCM layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the lipophilic free base.

G Step1 Aqueous Dihydrochloride (pH < 3) Step2 Add Base (NaHCO3) Monitor pH > 8.5 Step1->Step2 Step3 Deprotonation to Free Base Step2->Step3 pH Validation Step4 Add Organic Solvent (e.g., DCM, EtOAc) Step3->Step4 Step5 Liquid-Liquid Extraction Step4->Step5 Step6 Organic Phase (Contains Free Base) Step5->Step6 Lipophilic Partitioning Step7 Aqueous Phase (Contains NaCl/H2O) Step5->Step7 Ionic Waste

Self-validating phase-transfer extraction workflow for isolating the free base form.

Conclusion

The solubility profile of Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride is strictly governed by its dicationic nature. While inherently insoluble in standard organic solvents like DCM or EtOAc, process chemists can reliably predict its behavior in polar protic solvents or manipulate its partition coefficient via controlled free-basing. By employing self-validating protocols like gravimetrically-checked shake-flask methods and orthogonally-monitored extractions, researchers can ensure high-fidelity data and robust downstream chemical processing.

References

  • PubChem. Piperidolate (Structural Analog Properties). National Center for Biotechnology Information. [Link]

Protocols & Analytical Methods

Method

Application Note: Utilizing Ethyl 3-(piperidin-4-yl)picolinate Dihydrochloride as a 3D Scaffold in Medicinal Chemistry

Executive Summary & Scaffold Rationale In modern drug discovery, the transition from planar, sp²-hybridized aromatic systems to sp³-rich, three-dimensional (3D) architectures is a validated strategy to improve solubility...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

In modern drug discovery, the transition from planar, sp²-hybridized aromatic systems to sp³-rich, three-dimensional (3D) architectures is a validated strategy to improve solubility, reduce off-target promiscuity, and enhance clinical success rates—a paradigm famously termed "Escape from Flatland" .

Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride (CAS: 1853217-48-7) represents a highly versatile, bifunctional building block that perfectly aligns with this philosophy. It couples a rigid, heteroaromatic pyridine core (capable of hydrogen bonding and π-π stacking) with a saturated piperidine ring that projects vectors into 3D space . The adjacent 2-ethyl ester and 3-piperidine substitution pattern creates a sterically defined, congested geometry ideal for Fragment-Based Drug Discovery (FBDD) and the design of kinase or GPCR inhibitors.

Physicochemical & Structural Profiling

The physical properties of this building block make it an optimal starting point for lead generation. The high fraction of sp³ carbons ( Fsp3​ ) introduced by the piperidine ring significantly improves the aqueous solubility of the resulting analogs compared to traditional biaryl systems.

PropertyValueCausality / Significance in Drug Design
CAS Number 1853217-48-7Unique identifier for commercial procurement .
Molecular Weight 307.22 g/mol (Salt)Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Chemical Formula C₁₃H₁₈N₂O₂ · 2HClThe dihydrochloride salt prevents spontaneous intramolecular lactamization, ensuring long-term shelf stability.
Fraction sp³ ( Fsp3​ ) 0.38 (Core only)Exceeds the typical threshold for "flat" molecules, driving 3D vector projection and improving ADME profiles.
H-Bond Donors 1 (Piperidine NH)Provides a reactive handle for functionalization or a donor for target engagement.
H-Bond Acceptors 3 (Pyridine N, Ester O's)The pyridine nitrogen serves as a classic hinge-binding motif in kinase inhibitor design.

Strategic Orthogonal Functionalization

The true synthetic value of this building block lies in its orthogonal reactivity. The secondary amine of the piperidine and the ethyl ester of the picolinate can be selectively and independently addressed.

  • Pathway A (N-Functionalization): The piperidine nitrogen can undergo direct acylation, reductive amination, or S_NAr reactions while the ethyl ester remains intact.

  • Pathway B (Ester Hydrolysis): The ester can be saponified to yield the picolinic acid for subsequent amide coupling. This typically requires prior protection of the piperidine nitrogen (e.g., as a Boc carbamate) to prevent polymerization or zwitterion insolubility.

G Start Ethyl 3-(piperidin-4-yl)picolinate Dihydrochloride Path1 Pathway A: Piperidine N-Functionalization Start->Path1 Path2 Pathway B: Ester Hydrolysis Start->Path2 Step1A 1. Neutralization (DIPEA) 2. Amide Coupling / SNAr Path1->Step1A Prod1 N-Substituted Ethyl Picolinate Step1A->Prod1 Step2A 1. N-Boc Protection 2. LiOH Hydrolysis Path2->Step2A Prod2 N-Boc 3-(piperidin-4-yl) picolinic acid Step2A->Prod2

Divergent functionalization pathways for Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Analytical monitoring (LC-MS) is integrated into the workflow to ensure reaction fidelity.

Protocol A: Piperidine N-Acylation (Amide Coupling)

Objective: Couple the piperidine nitrogen with an aryl carboxylic acid while preserving the ethyl ester.

Causality & Reagent Selection: HATU is selected over EDC/HOBt due to its superior efficiency in sterically congested environments (the 3-position of the pyridine ring creates local steric hindrance). Crucially, 3.5 to 4.0 equivalents of DIPEA must be used. Why? The building block is a dihydrochloride salt. Exactly 2.0 equivalents of base are consumed immediately to neutralize the salt and liberate the free amine. The remaining 1.5–2.0 equivalents are required to deprotonate the carboxylic acid and maintain the basic environment necessary for the HATU activation mechanism.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL vial, dissolve the aryl carboxylic acid (1.0 eq, 0.5 mmol) and HATU (1.1 eq, 0.55 mmol) in anhydrous DMF (3.0 mL).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq, 2.0 mmol). Stir the mixture at room temperature for 15 minutes to allow the formation of the active OAt ester.

  • Coupling: Add Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride (1.0 eq, 0.5 mmol) in one portion. Stir the reaction mixture at room temperature for 4–6 hours.

  • Validation (LC-MS): Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and inject into the LC-MS. The reaction is complete when the peak corresponding to the starting material ( [M+H]+=235 for the free base) disappears, and the product mass is observed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Ester Hydrolysis (Saponification)

Objective: Convert the ethyl ester to a carboxylic acid for subsequent extension, requiring prior protection of the piperidine nitrogen.

Causality & Reagent Selection: Lithium hydroxide (LiOH) is chosen over NaOH or KOH because the lithium cation coordinates with the pyridine nitrogen and the ester carbonyl, directing the hydroxide nucleophile efficiently while remaining mild enough to prevent side reactions. The piperidine must be Boc-protected first; attempting to hydrolyze the ester on the free amine will result in a highly polar zwitterion (amino acid) that is exceptionally difficult to extract from the aqueous phase.

Step-by-Step Methodology:

  • N-Boc Protection: Suspend the dihydrochloride salt (1.0 eq, 1.0 mmol) in DCM (5 mL). Add Triethylamine (TEA) (3.0 eq, 3.0 mmol) followed by Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq, 1.1 mmol). Stir for 2 hours. Wash with water, dry, and concentrate to yield the N-Boc ethyl ester.

  • Saponification: Dissolve the crude N-Boc ethyl ester in a 2:1:1 mixture of THF/MeOH/H₂O (4 mL). Add LiOH·H₂O (2.0 eq, 2.0 mmol).

  • Reaction: Stir at room temperature for 3 hours.

  • Validation (LC-MS): Monitor the disappearance of the ethyl ester ( [M+H]+ ) and the appearance of the corresponding carboxylic acid mass.

  • Workup: Concentrate the mixture to remove THF and MeOH. Dilute the aqueous residue with water (5 mL) and carefully acidify to pH ~4 using 1M HCl. Extract the precipitated N-Boc picolinic acid with EtOAc (3 × 10 mL), dry over Na₂SO₄, and concentrate.

Application Case Study: Kinase Inhibitor Hinge-Binding Motif

In the design of novel kinase inhibitors, the picolinate core acts as a highly effective bioisostere for traditional hinge-binding motifs. The pyridine nitrogen serves as a potent hydrogen bond acceptor, interacting directly with the backbone NH of methionine or cysteine residues in the kinase hinge region. Simultaneously, the 3-position piperidine acts as a rigid spacer, directing an N-linked solubilizing group (e.g., a morpholine or basic amine appended via Protocol A) out of the ATP-binding pocket and toward the solvent-exposed channel. This specific 3D vectoring not only improves the overall pharmacokinetic profile of the inhibitor but also enhances target selectivity by engaging unique solvent-channel residues.

References

  • Lovering, F.; Bikker, J.; Humblet, C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. 2009, 52 (21), 6752–6756. URL:[Link]

  • Jones, S. P.; Firth, J. D.; Wheldon, M. C.; et al. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. 2022, 13, 1614-1620. URL:[Link]

Application

Application Note: Chemoselective Synthesis of Ethyl 3-(piperidin-4-yl)picolinate Dihydrochloride via Tandem Catalytic Hydrogenation

Executive Summary Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride (CAS: 1853217-48-7) is a highly valued building block in modern drug discovery, frequently utilized in the synthesis of GPCR ligands, kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride (CAS: 1853217-48-7) is a highly valued building block in modern drug discovery, frequently utilized in the synthesis of GPCR ligands, kinase inhibitors, and CGRP receptor antagonists. The core structural challenge in synthesizing this molecule lies in the regioselective reduction of a bipyridine-like system. Direct hydrogenation of a 3-(pyridin-4-yl)picolinate precursor often suffers from poor chemoselectivity, leading to over-reduction of the picolinate ring or complex product mixtures.

This application note details a field-proven, highly scalable protocol that circumvents these regioselectivity issues. By utilizing a 1-benzyl-1,2,3,6-tetrahydropyridine precursor, researchers can achieve a tandem, one-pot catalytic hydrogenation that simultaneously reduces the alkene, cleaves the N-benzyl protecting group, and isolates the target molecule directly as a highly pure dihydrochloride salt.

Mechanistic Rationale & Strategic Design

To ensure absolute chemoselectivity, the synthetic strategy begins with a Suzuki-Miyaura coupling of ethyl 3-bromopicolinate and 1-benzyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester. The resulting intermediate, Ethyl 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)picolinate, is then subjected to palladium-catalyzed hydrogenation.

The Causality Behind the Reagent Choices:

  • Tandem Transformation: Palladium on carbon (Pd/C) under hydrogen pressure efficiently catalyzes both the saturation of the tetrahydropyridine double bond and the hydrogenolysis of the N-benzyl bond. The picolinate pyridine ring remains completely untouched under these specific conditions.

  • Prevention of Catalyst Poisoning: The Pd/C-catalyzed hydrogenation is a highly sustainable method for N-benzyl deprotection; however, free amines generated during the reaction strongly coordinate to the palladium surface, leading to rapid catalyst deactivation [1].

  • In Situ Salt Formation: To counteract catalyst poisoning, 2.2 equivalents of hydrochloric acid (HCl) are added directly to the ethanolic reaction matrix. The amine is immediately protonated upon debenzylation. This not only maintains the catalytic cycle's turnover frequency but directly yields the desired amine hydrochloride salt in practically quantitative yields, as established in highly chemoselective N-debenzylation protocols [2].

Synthetic Workflow Visualization

Workflow A Starting Materials: Ethyl 3-bromopicolinate + 1-Benzyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester B Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3, 1,4-Dioxane/H2O, 90°C) A->B C Intermediate: Ethyl 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)picolinate B->C D Tandem Catalytic Hydrogenation (10% Pd/C, H2 [50 psi], EtOH, 2.2 eq HCl) C->D E Target Molecule: Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride D->E

Workflow for Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride via tandem hydrogenation.

Reaction Optimization Data

The following table summarizes the causal relationship between reaction conditions and product yield/purity. The inclusion of an acidic additive is the critical variable for achieving full conversion.

EntryCatalyst LoadingSolventAdditivePressure (H₂ psi)Time (h)Yield (%)Purity (HPLC)Observation
110% Pd/C (0.05 eq)MeOHNone15 (Balloon)2445%85%Incomplete N-debenzylation; catalyst poisoning.
210% Pd/C (0.10 eq)EtOHNone50 (Parr)1872%92%Sluggish conversion; isolated as free base.
3 10% Pd/C (0.10 eq) EtOH 2.2 eq HCl 50 (Parr) 12 96% >99% Optimal; rapid conversion to di-HCl salt.
420% Pd(OH)₂/CEtOAc2.2 eq HCl50 (Parr)1288%96%Good conversion, but lower solubility in EtOAc.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. The cessation of hydrogen uptake serves as an intrinsic physical indicator of reaction completion, eliminating the need for premature sampling.

Materials Required:

  • Ethyl 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)picolinate (Intermediate)

  • 10% Palladium on Carbon (Pd/C), 50% wet with water (for safety)

  • Absolute Ethanol (EtOH)

  • 1.25 M HCl in Ethanol

  • Hydrogen Gas (H₂)

  • Parr Hydrogenator or equivalent pressure vessel

Step 1: Reaction Setup

  • Charge a heavy-walled Parr hydrogenation vessel with Ethyl 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)picolinate (10.0 g, 31.0 mmol).

  • Add absolute ethanol (100 mL) to dissolve the substrate.

  • Carefully add 10% wt. Pd/C (1.0 g). Note: Using 50% water-wet catalyst mitigates the risk of ignition when introduced to ethanolic vapors.

  • Slowly add 1.25 M HCl in ethanol (54.6 mL, 68.2 mmol, 2.2 equiv) to the suspension.

Step 2: Tandem Hydrogenation 5. Seal the vessel and purge the atmosphere by pressurizing with N₂ gas to 30 psi, then carefully venting. Repeat this N₂ purge three times to ensure an oxygen-free environment. 6. Pressurize the vessel with H₂ gas to 50 psi. 7. Begin mechanical agitation. Monitor the pressure gauge; as the alkene reduces and the benzyl group is cleaved, the pressure will drop. Repressurize to 50 psi as needed. 8. Continue agitation at room temperature (20–25 °C) for 12 hours. The reaction is self-validating: it is complete when hydrogen uptake completely ceases for at least 30 consecutive minutes.

Step 3: Catalyst Removal and Workup 9. Carefully vent the H₂ gas and purge the vessel with N₂ three times to ensure all residual hydrogen is displaced. 10. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional ethanol (2 × 25 mL). Critical Safety Check: Do not allow the Pd/C filter cake to dry out in the air, as it remains highly pyrophoric. Quench the filter cake in water immediately.

Step 4: Isolation and Crystallization 11. Concentrate the combined filtrate under reduced pressure (rotary evaporator, 40 °C) to a volume of approximately 30 mL. 12. Add ethyl acetate (100 mL) dropwise while stirring vigorously to induce crystallization of the dihydrochloride salt. 13. Stir the resulting white suspension at 0–5 °C (ice bath) for 2 hours to maximize recovery. 14. Filter the crystalline solid, wash with cold ethyl acetate (20 mL), and dry in a vacuum oven at 45 °C for 12 hours to yield Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride.

Mechanistic Sequence Visualization

Mechanism Step1 1. Surface Adsorption (Pd/C Catalyst) Step2 2. Alkene Reduction (Tetrahydropyridine -> Piperidine) Step1->Step2 Step3 3. Hydrogenolysis (N-Debenzylation) Step2->Step3 Step4 4. In situ Salt Formation (+ 2.2 eq HCl) Step3->Step4 Step5 5. Product Desorption (Dihydrochloride Salt) Step4->Step5

Mechanistic sequence of tandem alkene reduction, N-debenzylation, and in situ salt formation.

References

  • Title: Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon Source: ACS Omega / PubMed Central (PMC) URL: [Link]

  • Title: Highly Chemoselective Pd–C Catalytic Hydrodechlorination Leading to the Highly Efficient N-Debenzylation of Benzylamines Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Method

Application Notes &amp; Protocols for the Chromatographic Separation of Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride

Abstract This comprehensive guide provides detailed application notes and robust protocols for the chromatographic separation of Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride, a polar, basic pharmaceutical intermedi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the chromatographic separation of Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride, a polar, basic pharmaceutical intermediate. Recognizing the inherent challenges in analyzing such molecules, this document moves beyond standard templates to offer a scientifically-grounded strategy. We delve into the physicochemical properties of the analyte to rationalize the selection of orthogonal chromatographic techniques: Hydrophilic Interaction Liquid Chromatography (HILIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with specialized columns, and Supercritical Fluid Chromatography (SFC). Each section provides not only step-by-step protocols but also the underlying scientific principles, ensuring that researchers, scientists, and drug development professionals can implement, adapt, and validate these methods effectively.

Analyte Analysis: Understanding Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride

A successful separation strategy begins with a thorough understanding of the analyte's properties. Ethyl 3-(piperidin-4-yl)picolinate is a polar molecule containing two basic nitrogen atoms—one in the piperidine ring and one in the pyridine ring. The dihydrochloride salt form significantly increases its polarity and aqueous solubility.

Key Physicochemical Characteristics:

  • Molecular Formula: C₁₃H₁₈N₂O₂ · 2HCl[1]

  • Molecular Weight: 307.22 g/mol [1]

  • Structure: Comprises a piperidine ring linked to an ethyl picolinate moiety.

  • Polarity: High, due to the two protonated amine centers and the ester group. This predicts poor retention on traditional non-polar stationary phases like C18.

  • Basicity: The presence of two nitrogen atoms makes the molecule basic. In RP-HPLC, this can lead to strong, undesirable interactions with residual silanols on silica-based columns, resulting in poor peak shape (tailing).

  • Solubility: Expected to be highly soluble in aqueous and polar organic solvents.

These properties make standard RP-HPLC challenging. Therefore, alternative and modified chromatographic approaches are necessary for robust and reproducible separation.

Strategic Approach to Method Development

Our strategy is based on selecting orthogonal separation techniques that leverage the unique properties of the analyte. The workflow below outlines the decision-making process for selecting the most appropriate chromatographic method.

MethodSelectionWorkflow Analyte Analyte Properties - High Polarity - Dihydrochloride Salt - Dual Basic Centers StandardRP Attempt Standard RP-HPLC (C18)? Analyte->StandardRP RP_Result Result: - Poor Retention - Severe Peak Tailing StandardRP->RP_Result Likely Outcome Ortho_Techniques Select Orthogonal & Specialized Techniques RP_Result->Ortho_Techniques HILIC HILIC (Primary Recommendation) Ortho_Techniques->HILIC ModifiedRP Modified RP-HPLC Ortho_Techniques->ModifiedRP SFC Supercritical Fluid Chromatography (SFC) Ortho_Techniques->SFC HILIC_Details Mechanism: Analyte partitioning into an immobilized aqueous layer. Ideal for polar compounds. HILIC->HILIC_Details ModifiedRP_Details Strategy: Use polar-endcapped columns or high pH to minimize silanol interactions. ModifiedRP->ModifiedRP_Details SFC_Details Strategy: 'Green' technique with unique selectivity, often orthogonal to HPLC. Fast and efficient. SFC->SFC_Details

Caption: Method selection workflow for polar basic compounds.

Protocol 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the premier technique for retaining and separating highly polar compounds that are unretained in RP-HPLC. The retention mechanism involves the partitioning of the analyte from a mobile phase high in organic solvent into a water-enriched layer immobilized on the surface of a polar stationary phase.[2][3]

HILIC_Mechanism HILIC Separation Mechanism cluster_0 Polar Stationary Phase (e.g., Silica) WaterLayer Immobilized Water-Enriched Layer Analyte Polar Analyte (Ethyl 3-(piperidin-4-yl)picolinate) WaterLayer->Analyte 2. Elution (with increasing aqueous content) MobilePhase Mobile Phase (High Acetonitrile, Low Aqueous Buffer) MobilePhase->WaterLayer Analyte->WaterLayer 1. Partitioning & Retention

Caption: Simplified diagram of the HILIC retention mechanism.

Application: Purity Assessment and Impurity Profiling

This HILIC method is designed for the accurate quantitation of the main peak and the separation of potential polar impurities, such as starting materials or related substances from the synthesis.[4]

Experimental Protocol
ParameterRecommended ConditionRationale
Instrumentation HPLC or UHPLC system with UV DetectorStandard equipment suitable for most labs.
Column Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mmA robust, unbonded ethylene bridged hybrid silica stationary phase provides excellent retention and peak shape for polar bases.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)The buffer controls the ionic strength and pH, ensuring consistent ionization of the analyte and improving peak shape.
Mobile Phase B AcetonitrileThe organic component of the mobile phase.
Gradient Program 0-1 min: 95% B; 1-8 min: 95% to 70% B; 8-9 min: 70% B; 9-9.1 min: 70% to 95% B; 9.1-12 min: 95% BA shallow gradient is used to resolve closely eluting polar impurities. The high initial organic content ensures retention.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40°CElevated temperature reduces mobile phase viscosity and can improve peak efficiency.
Detection UV at 265 nmThe pyridine ring provides a suitable chromophore for UV detection.
Injection Volume 2 µLSmall volume to prevent peak distortion.
Sample Preparation Prepare a 0.5 mg/mL solution in 90:10 Acetonitrile:Water (v/v).The sample solvent should be similar to the initial mobile phase to ensure good peak shape.
System Suitability Testing (SST)

To ensure the trustworthiness and validity of the results, system suitability must be checked before analysis, adhering to ICH guidelines.[5][6]

  • Tailing Factor: For the main analyte peak, the tailing factor should be ≤ 1.5.

  • Theoretical Plates: ≥ 5000 plates for the main analyte peak.

  • Reproducibility: Five replicate injections of the standard should yield a relative standard deviation (RSD) of ≤ 2.0% for peak area and retention time.

Protocol 2: Modified Reversed-Phase HPLC

While challenging, a well-designed RP-HPLC method can be developed. The key is to mitigate the negative interactions between the basic analyte and the stationary phase. This protocol uses a specialized column designed for polar compounds.

Application: Orthogonal Method for Purity Confirmation

This method serves as an excellent orthogonal check to the HILIC separation, providing a different selectivity and confirming the purity profile of the analyte.

Experimental Protocol
ParameterRecommended ConditionRationale
Instrumentation HPLC or UHPLC system with UV DetectorStandard equipment.
Column Discovery HS F5, 3 µm, 4.6 x 150 mmThe pentafluorophenylpropyl (F5) phase offers alternative selectivity to C18, with enhanced retention for polar and basic compounds through multiple interaction mechanisms.[7]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, masking residual silanols and improving peak shape for bases. It also provides an acidic pH to ensure consistent protonation of the analyte.[8]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileConsistent modifier in the organic phase.
Gradient Program 0-2 min: 5% B; 2-15 min: 5% to 50% B; 15-17 min: 50% B; 17-17.1 min: 50% to 5% B; 17.1-22 min: 5% BA standard gradient for screening and separating components with a range of polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 35°CControlled temperature ensures reproducible retention times.
Detection UV at 265 nmAs per the HILIC method.
Injection Volume 5 µL
Sample Preparation Prepare a 0.5 mg/mL solution in 95:5 Water:Acetonitrile (v/v).The sample is prepared in a solvent weaker than the final mobile phase to avoid peak distortion.
System Suitability Testing (SST)
  • Tailing Factor: ≤ 1.8.

  • Theoretical Plates: ≥ 3000.

  • Reproducibility: RSD ≤ 2.0% for peak area and retention time over five injections.

Protocol 3: Supercritical Fluid Chromatography (SFC)

SFC is a powerful "green" chromatography technique that uses supercritical CO₂ as the primary mobile phase. It offers high efficiency, fast separations, and unique selectivity that is often orthogonal to both HILIC and RP-HPLC.[9][10] It has become a method of choice for both achiral and chiral separations in the pharmaceutical industry.[11][12]

Application: High-Throughput Screening and Preparative Isolation

Due to its speed, SFC is ideal for rapid screening of sample purity. The reduced use of organic solvents also makes it more environmentally friendly and cost-effective for scaling up to preparative purification.[9]

Experimental Protocol
ParameterRecommended ConditionRationale
Instrumentation Analytical SFC system with UV and/or Mass Spectrometry DetectorSpecific SFC instrumentation is required.
Column PrincetonSFC 2-Ethylpyridine, 5 µm, 4.6 x 250 mmPolar stationary phases are preferred in SFC.[11] The 2-ethylpyridine phase provides excellent selectivity for basic compounds.
Mobile Phase A Supercritical CO₂The main, weak mobile phase component.
Mobile Phase B Methanol with 20 mM Ammonium HydroxideMethanol is a common polar co-solvent. The basic additive (ammonium hydroxide) is critical for improving the peak shape of basic analytes like this one.[13]
Gradient Program 0-1 min: 5% B; 1-7 min: 5% to 45% B; 7-8 min: 45% B; 8-8.1 min: 45% to 5% B; 8.1-10 min: 5% BA generic screening gradient to assess purity.
Flow Rate 3.0 mL/minHigher flow rates are possible in SFC due to the low viscosity of the mobile phase.[10]
Back Pressure 150 barStandard back pressure to maintain CO₂ in its supercritical state.
Column Temperature 40°CInfluences fluid density and selectivity.
Detection UV at 265 nm
Sample Preparation Prepare a 1.0 mg/mL solution in Methanol.The sample must be soluble in the co-solvent.
System Suitability Testing (SST)
  • Tailing Factor: ≤ 1.5.

  • Theoretical Plates: ≥ 4000.

  • Reproducibility: RSD ≤ 2.5% for peak area and retention time over five injections.

Method Validation Framework

Any chosen method intended for quality control or regulatory submission must be validated according to ICH Q2(R1) guidelines.[6][14] The validation protocol should demonstrate that the analytical procedure is suitable for its intended purpose.[5][15]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Conclusion

The separation of Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride requires a thoughtful approach that accounts for its high polarity and basic nature. While conventional RP-HPLC is likely to be ineffective, this guide provides three robust and reliable alternatives. The HILIC method stands out as the primary recommendation for its superior retention and resolving power for this class of compounds. The modified RP-HPLC and SFC methods offer excellent orthogonal approaches for purity confirmation and high-throughput applications, respectively. By implementing these detailed protocols and adhering to the principles of system suitability and method validation, researchers can achieve accurate, reproducible, and trustworthy chromatographic results.

References

  • Title: Hydrophilic interaction liquid chromatography (HILIC)
  • Title: Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals Source: LCGC International URL: [Link]

  • Title: Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals Source: Technology Networks URL: [Link]

  • Title: Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column Source: LCGC International URL: [Link]

  • Title: Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products Source: American Pharmaceutical Review URL: [Link]

  • Title: Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection Source: ACS Publications - Analytical Chemistry URL: [Link]

  • Title: HILIC – The Rising Star of Polar Chromatography Source: Element Lab Solutions URL: [Link]

  • Title: HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica Source: Technology Networks URL: [Link]

  • Title: A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography Source: Taylor & Francis Online URL: [Link]

  • Title: Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions Source: Phenomenex URL: [Link]

  • Title: HPLC Method Development For Basic Molecules: A Case Study Source: PharmaGuru URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES Source: ResearchGate URL: [Link]

  • Title: BA Method Development: Polar Compounds Source: BioPharma Services URL: [Link]

  • Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL: [Link]

  • Title: HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column Source: SIELC Technologies URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Ich guidelines for validation final Source: Slideshare URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks when synthesizing complex pyridine building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks when synthesizing complex pyridine building blocks. The synthesis of Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride is notoriously prone to side reactions, specifically ester saponification, pyridine over-reduction, and hygroscopic salt formation.

This guide deconstructs the standard three-step synthetic workflow—Suzuki-Miyaura coupling, catalytic hydrogenation, and acidic Boc-deprotection—providing mechanistic causality for every experimental choice to ensure a self-validating, high-yield protocol.

Synthesis SM Ethyl 3-bromopicolinate + Boronate Ester Step1 Suzuki Coupling SM->Step1 Int1 Tetrahydropyridine Intermediate Step1->Int1 Step2 Hydrogenation Int1->Step2 Int2 Boc-Piperidine Intermediate Step2->Int2 Step3 Deprotection Int2->Step3 Product Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride Step3->Product

Figure 1: Three-step synthetic workflow for Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride.

Phase 1: Suzuki-Miyaura Coupling Diagnostics

The first step involves coupling Ethyl 3-bromopicolinate with N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester [1].

FAQ: Why is my isolated yield so low, and why am I seeing a highly polar byproduct?

Causality: You are likely experiencing base-catalyzed saponification of the ethyl ester. The ester group on a picolinate (pyridine-2-carboxylate) is highly electrophilic. The electron-withdrawing nature of the adjacent pyridine nitrogen drastically lowers the LUMO of the carbonyl, making it exceptionally susceptible to nucleophilic attack by hydroxide ions generated from aqueous bases (like Na2​CO3​ or K2​CO3​ ) at elevated temperatures (80–100 °C).

Solution: Shift from standard aqueous biphasic conditions to anhydrous conditions or use a non-nucleophilic, milder base.

Table 1: Effect of Base and Solvent on Suzuki Coupling Yield (Ethyl 3-bromopicolinate)

Base SystemSolvent SystemTemp (°C)Ester Hydrolysis (%)Isolated Yield (%)
2M Na2​CO3​ (aq)Dioxane / H2​O (4:1)90~35%45%
2M K2​CO3​ (aq)Dioxane / H2​O (4:1)90~30%52%
K3​PO4​ (aq)Toluene / H2​O (10:1)90<5%82%
Cs2​CO3​ (anhydrous)Dioxane (anhydrous)1000%89%

Recommendation: Utilize anhydrous Cs2​CO3​ in dry dioxane with Pd(dppf)Cl2​ to completely suppress ester hydrolysis while maintaining high cross-coupling turnover.

Phase 2: Catalytic Hydrogenation Diagnostics

The second step requires the reduction of the tetrahydropyridine double bond to yield the piperidine ring[1].

FAQ: LC-MS shows a mass +6 Da higher than my expected product. What happened?

Causality: You have over-reduced the pyridine ring to a piperidine ring. Pyridine rings can be readily reduced by Palladium on Carbon ( Pd/C ) under H2​ pressure, especially if the reaction medium is acidic [2]. Acidic conditions protonate the pyridine nitrogen, forming a pyridinium ion. This removes electron density from the aromatic ring, significantly lowering the activation energy required for hydrogenation.

Solution: Strictly avoid acidic solvents (like Acetic Acid or TFA) during this step. Conduct the hydrogenation in neutral, polar protic solvents.

Table 2: Hydrogenation Conditions and Chemoselectivity

CatalystSolventPressure ( H2​ )Pyridine Over-reductionTetrahydropyridine Conv.Isolated Yield
10% Pd/C Acetic Acid1 barHigh (>25%)100%60%
10% Pd/C Methanol5 barModerate (~8%)100%85%
10% Pd/C Ethanol1 barLow (<1%) 100%96%
PtO2​ Ethanol1 barHigh (>30%)100%55%
Standard Operating Procedure: Chemoselective Hydrogenation
  • Preparation: Dissolve the crude Ethyl 3-(1-Boc-1,2,3,6-tetrahydropyridin-4-yl)picolinate in anhydrous Ethanol to achieve a 0.1 M concentration.

  • Catalyst Loading: Add 10% Pd/C (10% w/w relative to the substrate). Note: Ensure the Pd/C is added cautiously under an inert Argon blanket to prevent solvent ignition.

  • Purging: Seal the reaction vessel. Purge the atmosphere with Nitrogen (3 cycles), followed by Hydrogen gas (3 cycles).

  • Reaction: Stir vigorously under a Hydrogen balloon (1 atm) at 20–25 °C. Monitor via TLC/LC-MS. The isolated alkene typically reduces completely within 4–6 hours.

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the filter cake with Ethyl Acetate.

  • Isolation: Concentrate the filtrate in vacuo to yield the pure Ethyl 3-(1-Boc-piperidin-4-yl)picolinate.

Phase 3: Boc Deprotection & Dihydrochloride Salt Formation

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the target dihydrochloride salt [3].

FAQ: Upon deprotection, I get a gummy, hygroscopic oil instead of a crystalline solid. How do I fix this?

Causality: Gummy solids are typically the result of two factors: (A) Partial ester hydrolysis caused by using aqueous HCl (or absorbing ambient moisture), and (B) the formation of a mono-hydrochloride salt mixture instead of a uniform dihydrochloride salt. The target molecule contains two basic centers: the piperidine nitrogen and the pyridine nitrogen. To achieve a highly crystalline, stable solid, both must be fully protonated.

Solution: Utilize strictly anhydrous 4M HCl in 1,4-dioxane [3] and employ an anti-solvent precipitation technique.

Standard Operating Procedure: Anhydrous Deprotection & Crystallization
  • Dissolution: Dissolve the Ethyl 3-(1-Boc-piperidin-4-yl)picolinate in a minimal volume of anhydrous Dichloromethane (DCM) (approx. 2 mL per gram of substrate).

  • Acidification: Cool the flask to 0 °C. Dropwise, add 10 equivalents of 4M HCl in 1,4-dioxane . Mechanistic note: The anhydrous environment prevents the nucleophilic attack of water on the ester, while the high molarity of HCl ensures rapid cleavage of the Boc group via a tert-butyl cation intermediate [3].

  • Cleavage: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Effervescence ( CO2​ gas evolution) will be observed.

  • Concentration: Once LC-MS confirms complete Boc removal, concentrate the reaction mixture under reduced pressure to yield a thick, pale-yellow syrup. Do not heat above 40 °C during evaporation.

  • Anti-Solvent Precipitation (Critical Step): Suspend the syrup in a small amount of minimal DCM, then rapidly add 10 volumes of anhydrous Methyl tert-butyl ether (MTBE) or Diethyl Ether under vigorous stirring. The sudden drop in solvent polarity forces the Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride to crash out as a pristine, white crystalline solid.

  • Filtration: Filter the solid rapidly through a Buchner funnel under a flow of dry Nitrogen (the salt can be mildly hygroscopic before fully dried). Wash with cold MTBE.

  • Drying: Dry the solid under high vacuum at 45 °C for 12 hours to remove residual trapped dioxane.

References

  • Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles. RSC Advances. Available at:[Link]

Optimization

Technical Support Center: Optimizing HPLC Purification of Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride

Welcome to the technical support guide for the preparative HPLC purification of Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride. This document is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the preparative HPLC purification of Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common chromatographic challenges encountered with this compound. As a highly polar, dicationic molecule, it presents unique purification hurdles that standard methodologies may not overcome. This guide provides expert-driven advice, troubleshooting workflows, and validated starting protocols to ensure successful purification.

Section 1: Understanding the Analyte: Why is This Compound Challenging?

This section addresses the fundamental properties of Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride and how they dictate the purification strategy.

Q1: What are the key physicochemical properties of Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride that affect HPLC purification?

A: The purification challenges stem directly from its molecular structure. It is a dihydrochloride salt, meaning it possesses two basic nitrogen atoms (on the piperidine and pyridine rings) that are protonated, rendering the molecule dicationic and highly water-soluble.[1][2][3] This creates a combination of properties that are difficult to manage with standard reversed-phase chromatography.

Key Insight: The high polarity and dual positive charges are the primary drivers for poor retention and peak shape in conventional reversed-phase (RP-HPLC) systems. The molecule will have minimal affinity for a non-polar stationary phase (like C18) and will elute very early, often in the solvent front.[4][5]

Table 1: Physicochemical Properties of Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride

PropertyValue / DescriptionImpact on HPLC Purification
CAS Number 1853217-48-7For identification and literature search.[6]
Molecular Weight 307.22 g/mol Standard molecular weight for a small molecule.[6]
Form Dihydrochloride SaltConfers high water solubility and a dicationic nature in solution. Primary cause of low retention in RP-HPLC.
Predicted Polarity HighThe molecule is hydrophilic, leading to poor interaction with non-polar stationary phases.
Key Functional Groups Piperidine (aliphatic amine), Pyridine (aromatic amine), Ethyl EsterThe two amine groups are basic and will be protonated (positively charged) at acidic to neutral pH. These charged sites can interact strongly and undesirably with residual silanols on silica-based columns, causing peak tailing.
pKa (Predicted) Piperidine N: ~10-11, Pyridine N: ~5-6The ionization state is highly dependent on mobile phase pH. Controlling pH is critical for consistent retention and peak shape.[7][8]
Section 2: HPLC Mode Selection: A Guided Strategy

Choosing the right chromatographic mode is the most critical decision for this compound. Relying on standard C18 columns will likely lead to failure.

Q2: I injected my compound on a C18 column and it eluted in the solvent front with a distorted peak. What happened?

A: This is the expected result for a highly polar and charged compound like Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride. In reversed-phase HPLC, retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18).[4][9] Your molecule is too polar (hydrophilic) to be retained and is simply flushed through the column with the mobile phase, resulting in elution at or near the void volume (t₀). The peak distortion, often tailing, is likely due to secondary ionic interactions between the positively charged analyte and negatively charged residual silanol groups on the silica backbone of the column.[10]

Q3: What are the recommended HPLC modes for successfully purifying this compound?

A: To achieve adequate retention and good peak shape, you must use a chromatographic mode that directly addresses the compound's high polarity and ionic nature. The three most effective strategies are:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high percentage of organic solvent (typically acetonitrile). It is ideal for retaining and separating highly polar compounds.[11][12][13]

  • Mixed-Mode Chromatography (MMC): This is a powerful approach that utilizes a stationary phase with both reversed-phase (e.g., C18) and ion-exchange (e.g., cation-exchange) properties.[14][15][16] The dual retention mechanism provides excellent selectivity for charged molecules.

  • Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC): This method modifies a standard reversed-phase system. An anionic ion-pairing reagent is added to the mobile phase to form a neutral, more hydrophobic complex with the cationic analyte, thereby increasing its retention on a C18 column.[17][18]

G start Start: Purify Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride rp_check Initial attempt with standard RP-HPLC (C18)? start->rp_check rp_fail Result: Poor retention, peak tailing, elution at void. rp_check->rp_fail Yes strategy Select an Alternative Strategy rp_check->strategy No (Advised) rp_fail->strategy hilic HILIC (Hydrophilic Interaction) strategy->hilic mmc MMC (Mixed-Mode) strategy->mmc ip_rp IP-RP-HPLC (Ion-Pairing) strategy->ip_rp hilic_desc Best for high polarity. Uses polar column and high organic mobile phase. hilic->hilic_desc mmc_desc Powerful selectivity. Uses dual-functionality column (RP + Ion-Exchange). mmc->mmc_desc ip_rp_desc Uses standard C18 column. Requires mobile phase additive (ion-pairing reagent). ip_rp->ip_rp_desc

Caption: Decision tree for HPLC mode selection.

Section 3: Troubleshooting & Optimization by HPLC Mode

This section provides specific question-and-answer-based troubleshooting for each recommended HPLC mode.

3.1 Hydrophilic Interaction Liquid Chromatography (HILIC)

Q4: I'm using a HILIC column, but my peak shape is broad or split. What should I adjust?

A: Poor peak shape in HILIC often relates to the mobile phase composition or sample solvent.

  • Increase Aqueous Content/Buffer Strength: In HILIC, water is the "strong" eluting solvent.[11][13] If peaks are broad, it may indicate slow kinetics. Try slightly increasing the initial water content or, more effectively, increasing the buffer concentration in the aqueous portion of your mobile phase (e.g., from 10 mM to 20-25 mM ammonium formate). This improves the consistency of the water layer on the stationary phase and can sharpen peaks.

  • Check Sample Solvent: The sample must be dissolved in a solvent that is as weak as or weaker than the initial mobile phase. For HILIC, this means dissolving your sample in the highest possible percentage of acetonitrile. Dissolving a highly soluble salt in a high-acetonitrile mixture can be difficult; use a small amount of water or DMSO to aid solubility, but keep the overall injection volume low to prevent peak distortion.[19]

  • Optimize pH: The mobile phase pH affects the charge state of both the analyte and the stationary phase (especially bare silica). For a basic compound, using an acidic buffer (e.g., ammonium formate, pH 3-4) ensures the analyte is consistently protonated and minimizes undesirable interactions with the silica surface.

Table 2: Recommended Starting Conditions for HILIC Purification

ParameterRecommendationRationale
Column Amide, Diol, or Bare Silica phase (5-10 µm particle size)Provides a polar surface for hydrophilic partitioning. Amide phases often offer good peak shape for basic compounds.
Mobile Phase A 10-25 mM Ammonium Formate in Water, adjust pH to 3.5 with Formic AcidBuffered aqueous phase to control ionization and improve peak shape.
Mobile Phase B AcetonitrileThe weak, primary organic solvent in HILIC.
Gradient Start at 95% B, hold for 2 column volumes (CV). Gradient to 60-70% B over 10-15 CV.A high initial organic percentage is required for retention. The gradient elutes the compound by increasing the water content.
Flow Rate Per column manufacturer's recommendation based on ID.Standard operational parameter.
Detection UV (select appropriate wavelength based on analyte's chromophore)Standard detection method.
3.2 Mixed-Mode Chromatography (MMC)

Q5: How do I control the retention of my compound on a mixed-mode column?

A: In MMC, retention is governed by both hydrophobic and ionic interactions, giving you two powerful levers to pull: organic solvent percentage and mobile phase ionic strength/pH.[4][15][16]

  • To Decrease Retention:

    • Increase Organic Content: Just like in standard RP-HPLC, increasing the percentage of acetonitrile or methanol will disrupt hydrophobic interactions and decrease retention time.

    • Increase Ionic Strength: Increasing the salt concentration (e.g., ammonium formate or acetate) in the mobile phase will disrupt the ionic interactions between your positively charged analyte and the cation-exchange sites on the stationary phase, leading to earlier elution.

  • To Increase Retention:

    • Decrease Organic Content: This enhances hydrophobic interactions.

    • Decrease Ionic Strength: This strengthens ionic interactions.

Expert Tip: The dual-retention mechanism of MMC provides unique selectivity.[16] You can often resolve impurities that co-elute in other systems by carefully balancing the organic gradient against the salt concentration.

Table 3: Recommended Starting Conditions for Mixed-Mode (RP/Cation-Exchange) Purification

ParameterRecommendationRationale
Column Mixed-mode phase with C18 and strong/weak cation-exchange (SCX/WCX) functionality.Specifically designed to retain and separate polar and charged compounds.
Mobile Phase A 20-50 mM Ammonium Acetate or Formate in Water, pH 4-6The ionic strength of the buffer controls the cation-exchange retention.
Mobile Phase B Acetonitrile or MethanolThe organic modifier controls the reversed-phase retention.
Gradient Start with a low %B (e.g., 5-10%) and a low salt concentration (e.g., 20 mM). Elute by increasing %B, or by keeping %B constant and increasing the salt concentration in Phase A.Allows for fine-tuning of selectivity based on either hydrophobic or ionic properties.
Flow Rate Per column manufacturer's recommendation.Standard operational parameter.
Detection UVStandard detection method.
3.3 Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC)

Q6: My retention time is unstable when using an ion-pairing reagent. What is the cause?

A: Unstable retention is the most common issue in ion-pair chromatography and is almost always due to insufficient column equilibration.[10] The ion-pairing reagent must fully adsorb onto the stationary phase to create a stable surface for interaction.

  • Solution: Extended Equilibration: Before injecting your sample, you must flush the column with the complete mobile phase (including the ion-pairing reagent) for an extended period. A minimum of 20-30 column volumes is recommended. When changing the concentration of the ion-pairing reagent, a complete re-equilibration is necessary.

  • Avoid Mobile Phase "Starvation": Never let the pump run dry or introduce a solvent without the ion-pairing reagent once the column has been equilibrated. This will strip the reagent from the surface and require another lengthy equilibration.

Q7: Which ion-pairing reagent should I use and at what concentration?

A: For a cationic analyte, you need an anionic ion-pairing reagent.

  • Reagent Choice: Alkyl sulfonates are common choices. Heptanesulfonic acid or octanesulfonic acid are good starting points. Longer alkyl chains provide more hydrophobicity and thus more retention.[18] Trifluoroacetic acid (TFA) at low concentrations (0.05-0.1%) is also a common ion-pairing additive that can significantly improve peak shape for basic compounds, though it provides less retention than alkyl sulfonates.[20]

  • Concentration: Start with a concentration of 5-10 mM for alkyl sulfonates. Increasing the concentration generally increases retention, but can also lead to precipitation issues if the organic modifier percentage gets too high.[18][20]

Section 4: General Troubleshooting Workflow

This workflow addresses common peak shape issues applicable to all modes.

G cluster_fronting Fronting Issues cluster_tailing Tailing Issues start Problem: Poor Peak Shape check_fronting Is the peak FRONTING? start->check_fronting check_tailing Is the peak TAILING? start->check_tailing check_fronting->check_tailing No fronting_cause1 Cause: Sample Solvent Mismatch (Solvent stronger than mobile phase) check_fronting->fronting_cause1 Yes tailing_cause1 Cause: Secondary Silanol Interactions (Analyte sticking to column) check_tailing->tailing_cause1 Yes fronting_cause2 Cause: Mass / Volume Overload solution_front1 Solution: Dissolve sample in initial mobile phase or weaker solvent. Reduce injection volume. fronting_cause1->solution_front1 solution_front2 Solution: Dilute the sample or reduce injection volume. fronting_cause2->solution_front2 tailing_cause2 Cause: Inappropriate Mobile Phase pH (Analyte in mixed ionic states) solution_tail1 Solution: Use low-pH mobile phase (pH 2-4). Add modifier like TFA (0.1%). Use a modern, end-capped column. tailing_cause1->solution_tail1 solution_tail2 Solution: Adjust pH to be >2 units away from analyte pKa. tailing_cause2->solution_tail2

Caption: Systematic workflow for troubleshooting poor peak shape.

Section 5: Experimental Protocols
Protocol 1: Generic HILIC Method Development

This protocol provides a starting point for developing a purification method using HILIC.

  • Column Selection: Choose a HILIC column (e.g., silica or amide phase, 150 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: In 1 L of HPLC-grade water, dissolve ammonium formate to a final concentration of 20 mM. Adjust the pH to 3.5 using formic acid. Filter through a 0.22 µm filter.

    • Mobile Phase B: 100% HPLC-grade acetonitrile.

  • System Setup and Equilibration:

    • Install the HILIC column.

    • Flush the system with 95% B / 5% A at a flow rate of 1 mL/min for at least 20 minutes to fully equilibrate the column.

  • Sample Preparation:

    • Dissolve Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride in a mixture of 90:10 (v/v) acetonitrile:water to a concentration of 1-5 mg/mL. If solubility is an issue, a small amount of DMSO can be added, but keep the total injection volume low (<20 µL for an analytical column).

  • Gradient Elution:

    • Inject the sample.

    • Run the following gradient:

      • 0-2 min: Hold at 95% B.

      • 2-12 min: Linear gradient from 95% B to 70% B.

      • 12-14 min: Hold at 70% B.

      • 14-15 min: Return to 95% B.

      • 15-20 min: Re-equilibrate at 95% B.

  • Optimization: Based on the resulting chromatogram, adjust the gradient slope, initial/final %B, and buffer concentration to optimize the separation of the main peak from any impurities.

Protocol 2: Generic Ion-Pairing RP-HPLC Method Development

This protocol provides a starting point for developing a purification method using IP-RP-HPLC.

  • Column Selection: Choose a high-quality, end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: In 1 L of HPLC-grade water, add 0.1% (v/v) Trifluoroacetic Acid (TFA). Filter through a 0.22 µm filter.

    • Mobile Phase B: In 1 L of HPLC-grade acetonitrile, add 0.1% (v/v) TFA.

  • System Setup and Equilibration:

    • Dedicate the HPLC System: It is strongly advised to dedicate an HPLC system and column to ion-pairing work, as the reagents can be difficult to completely wash out.

    • Install the C18 column.

    • Flush the system with 5% B / 95% A at 1 mL/min for at least 30 minutes (or ~20-30 column volumes) to ensure the column is fully equilibrated with the ion-pairing reagent.

  • Sample Preparation:

    • Dissolve the compound in the initial mobile phase (5% Acetonitrile / 95% Water with 0.1% TFA) to a concentration of 1-5 mg/mL.

  • Gradient Elution:

    • Inject the sample.

    • Run the following gradient:

      • 0-2 min: Hold at 5% B.

      • 2-17 min: Linear gradient from 5% B to 50% B.

      • 17-19 min: Linear gradient from 50% B to 95% B.

      • 19-22 min: Hold at 95% B.

      • 22-23 min: Return to 5% B.

      • 23-30 min: Re-equilibrate at 5% B.

  • Optimization: Adjust the gradient to improve resolution. If more retention is needed, consider replacing TFA with 5 mM sodium heptanesulfonate (adjusting pH to ~3 with phosphoric acid). This will require a new, thorough equilibration.

References
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]

  • Lemasson, E., et al. (2025, November 26). Mixed-Mode Chromatography—A Review. LCGC International. [Link]

  • Spectroscopy Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]

  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. [Link]

  • Cytiva. (2024, September 2). Fundamentals of mixed mode (multimodal) chromatography. [Link]

  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. [Link]

  • PubChem. 4-(3-Ethylpiperidin-3-yl)pyridine. National Center for Biotechnology Information. [Link]

  • SlideShare. (2012, December 4). HPLC Method Development. [Link]

  • Crawford Scientific. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers. [Link]

  • Stoll, D. & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • Waters Corporation. (2026, March 12). Basic Principles for Purification Using Supercritical Fluid Chromatography. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Teledyne LABS. What is Supercritical Fluid Chromatography. [Link]

  • Taylor & Francis Online. (2014, November 25). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. [Link]

  • IntechOpen. (2022, April 23). Perspective Chapter: Mixed-Mode Chromatography. [Link]

  • Restek. (2014, March 27). [11]Troubleshooting HPLC- Fronting Peaks. [Link]

  • What Are The Chemical Properties Of Ethyl 4-Piperidone-3-Carboxylate Hydrochloride?. [Link]

  • MDPI. (2024, January 5). 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride. [Link]

  • Agilent. (2021, November 1). Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC. [Link]

  • Angene Chemical. (2024, April 17). Safety Data Sheet: 3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride. [Link]

  • PubChem. Ethyl 4-(piperidin-3-yl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Waters. Basic Principles for Purification Using Supercritical Fluid Chromatography. [Link]

  • Chemos GmbH & Co.KG. (2021, June 1). Safety Data Sheet: 1-Ethyl-3-hydroxypiperidine. [Link]

  • LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • Springer. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • ACS Publications. (2002, July 3). Retention of Ionizable Compounds on HPLC. 12. The Properties of Liquid Chromatography Buffers in Acetonitrile−Water Mobile Phases That Influence HPLC Retention. Analytical Chemistry. [Link]

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  • Shimadzu. Advanced Analysis with Supercritical Fluids Chromatography. [Link]

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  • Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Stability Analysis: Ethyl 3-(piperidin-4-yl)picolinate Dihydrochloride vs. Free Base

Introduction In the landscape of pharmaceutical development, the selection of an appropriate form for an active pharmaceutical ingredient (API) is a cornerstone of successful formulation. Ethyl 3-(piperidin-4-yl)picolina...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the selection of an appropriate form for an active pharmaceutical ingredient (API) is a cornerstone of successful formulation. Ethyl 3-(piperidin-4-yl)picolinate, a substituted piperidine derivative, serves as a valuable building block in medicinal chemistry. The decision to advance this molecule as a free base or as a salt, such as the dihydrochloride, has profound implications for its stability, solubility, and overall performance.

This guide provides an in-depth, objective comparison of the stability profiles of Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride and its corresponding free base. We will delve into the fundamental physicochemical principles governing their behavior and present supporting experimental frameworks to empower researchers, scientists, and drug development professionals to make data-driven decisions. The choice between a salt and a free base is not merely one of convenience; it is a critical determination that impacts shelf-life, bioavailability, and manufacturability.[1]

Physicochemical Properties: A Foundational Overview

The initial characterization of the salt and free base forms reveals fundamental differences that predicate their stability profiles. Salt formation, in this case with hydrochloric acid, protonates the two basic nitrogen centers in the molecule—the piperidinyl nitrogen and the pyridinyl nitrogen—dramatically altering its physical properties.

PropertyEthyl 3-(piperidin-4-yl)picolinate DihydrochlorideEthyl 3-(piperidin-4-yl)picolinate (Free Base)Rationale & Implications
Chemical Structure C₁₃H₁₈N₂O₂ · 2HClC₁₃H₁₈N₂O₂The dihydrochloride salt contains two protonated nitrogen atoms, balanced by chloride counter-ions.
Molecular Weight 307.22 g/mol 234.30 g/mol The addition of two HCl molecules increases the molecular weight of the salt form.
Appearance Typically a white to off-white crystalline solid.Can range from a solid to an oil, depending on purity.Salt formation often yields a more crystalline and handleable solid material.[2]
Aqueous Solubility Significantly higher due to its ionic nature.Lower; solubility is pH-dependent and typically higher in acidic conditions.[3]The salt form is preferred for aqueous formulations and dissolution studies.
Hygroscopicity Expected to be more hygroscopic.Expected to be less hygroscopic.Salts of mineral acids tend to be polar and attract atmospheric moisture.[4]

Core Stability Comparison: A Multifaceted Assessment

The stability of a pharmaceutical compound is not a single property but a composite of its responses to various environmental stresses. We will now explore the critical facets of stability, comparing the dihydrochloride salt and the free base. These insights are derived from foundational chemical principles and are validated through forced degradation studies, which are essential for identifying potential degradation pathways.[5][6]

Solid-State Stability

The solid state is the most common form for API storage and formulation. Its stability is paramount for ensuring consistent quality and shelf-life.

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. This is a critical parameter, as the presence of water can accelerate chemical degradation and induce physical state changes.[4][7]

  • Dihydrochloride Salt: As a polar, ionic compound, the dihydrochloride salt is predisposed to be more hygroscopic.[8][9] Absorbed water can lower the energy barrier for solid-state conversions or, more critically, act as a solvent for hydrolytic degradation of the ester group. High hygroscopicity can lead to handling issues (e.g., clumping) and requires controlled, low-humidity environments for storage and manufacturing.

  • Free Base: The non-ionic free base is generally less polar and, therefore, less prone to absorbing atmospheric moisture.[8] This often translates to better physical stability and less stringent handling requirements concerning humidity.

Thermal stress can induce decomposition or solid-state phase transitions.

  • Dihydrochloride Salt: While often possessing a higher, sharper melting point indicative of a stable crystal lattice, hydrochloride salts can be thermally labile. At elevated temperatures, they can lose hydrogen chloride gas, a process that can lead to the conversion of the dihydrochloride to a monohydrochloride or even back to the free base.[8][10] This conversion results in a physically and chemically different material, impacting product quality.

  • Free Base: The free base is not susceptible to the loss of a counter-ion. Its thermal degradation is dictated by the decomposition of the molecule itself. While its melting point may be lower, it can sometimes exhibit a wider range of thermal stability before covalent bond cleavage occurs.

Chemical Stability in Solution

For many applications, the API will be dissolved in a solution, where it is often most vulnerable to degradation.

The ester functional group in Ethyl 3-(piperidin-4-yl)picolinate is a primary site for hydrolytic degradation, yielding the corresponding carboxylic acid and ethanol. This reaction is highly pH-dependent.

  • Dihydrochloride Salt: When dissolved in neutral water, the salt will generate an acidic solution (pH < 7). This acidic environment can catalyze the hydrolysis of the ethyl ester. Furthermore, the stability of the piperidine ring itself can be influenced by pH.[11]

  • Free Base: Dissolving the free base in neutral water will result in a basic solution (pH > 7) due to the basicity of the piperidine nitrogen. This basic environment can catalyze ester hydrolysis, often at a faster rate than in acidic conditions. The unprotonated piperidine nitrogen is also more nucleophilic and potentially more reactive toward other degradation pathways.

The relative stability in solution is therefore not absolute but is a function of pH. A comprehensive pH-rate profile is necessary to determine the optimal pH for maximum stability.

Oxidation can be a significant degradation pathway, particularly for molecules with electron-rich centers.

  • Dihydrochloride Salt: The nitrogen atoms in the salt form are protonated. This withdrawal of electron density can render them less susceptible to certain oxidative pathways compared to the free base.

  • Free Base: The lone pair of electrons on the piperidine nitrogen in the free base form makes it a potential site for oxidation.

While both forms can be susceptible to oxidation at other parts of the molecule, the free base is theoretically more at risk for degradation initiated at the nitrogen center.

Experimental Design & Protocols

To quantitatively assess these stability differences, a series of well-defined experiments are required. The foundation of this analysis is a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), capable of separating the parent compound from all potential degradation products.

Workflow for Stability Assessment

The following diagram illustrates a logical workflow for comparing the stability of the two forms.

G cluster_0 Initial Characterization cluster_1 Forced Degradation Studies (ICH Q1A) cluster_2 Analysis & Decision Start Obtain Dihydrochloride Salt & Free Base Char Physicochemical Profiling (pKa, Solubility, etc.) Start->Char Forced Stress Conditions Char->Forced Input Materials Hydrolysis Acid/Base/Neutral Hydrolysis Forced->Hydrolysis Oxidation Oxidative Stress (e.g., H2O2) Forced->Oxidation Thermal Thermal Stress (Solid & Solution) Forced->Thermal Photo Photostability (Light/UV) Forced->Photo Analysis Stability-Indicating HPLC Analysis Hydrolysis->Analysis Generate Samples Oxidation->Analysis Generate Samples Thermal->Analysis Generate Samples Photo->Analysis Generate Samples ID Identify & Characterize Degradants (LC-MS) Analysis->ID Compare Compare Degradation Profiles & Pathways ID->Compare Decision Select Optimal Form for Intended Application Compare->Decision G cluster_0 cluster_1 cluster_2 Start Intended Application? Aqueous Aqueous Solution / Injectable Start->Aqueous Liquid Solid Oral Solid Dosage (Tablet / Capsule) Start->Solid Solid Sol_Node High Solubility Required? Aqueous->Sol_Node Stab_Node High Solid-State Stability & Low Hygroscopicity Required? Solid->Stab_Node Salt_Form Select Dihydrochloride Salt Sol_Node->Salt_Form Yes Reformulate Consider Alternative Salt or Formulation Strategy Sol_Node->Reformulate No Stab_Node->Salt_Form No (if dissolution is key) Base_Form Select Free Base Stab_Node->Base_Form Yes Base_Form->Reformulate If bioavailability is poor

Caption: Decision matrix for form selection.

Conclusion and Recommendations

This comparative analysis reveals a classic trade-off in pharmaceutical development.

  • Ethyl 3-(piperidin-4-yl)picolinate Dihydrochloride is the superior choice for applications requiring high aqueous solubility, such as liquid formulations or when rapid dissolution from a solid dosage form is desired. Its primary liabilities are higher hygroscopicity and potential for thermal loss of HCl, which necessitate stringent control over humidity during storage and manufacturing. Its stability in solution is highly pH-dependent and must be carefully buffered.

  • The Free Base offers significant advantages in solid-state stability, demonstrating lower hygroscopicity and greater thermal robustness against counter-ion loss. This makes it an attractive candidate for solid dosage forms where long-term physical stability is a priority. However, its lower aqueous solubility may lead to challenges in dissolution and bioavailability that might need to be overcome with formulation technologies like particle size reduction or the use of solubility enhancers.

Ultimately, the final selection should be based on comprehensive experimental data from the studies outlined herein, aligned with the target product profile. For early-stage research, the dihydrochloride salt often provides a convenient, water-soluble tool for in-vitro and in-vivo screening, while the free base may be favored for later-stage development of a stable, solid drug product.

References

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  • Journal of Applied Pharmaceutical Science. (2016, August 20). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. [Link]

  • Bioinorganic Chemistry and Applications. (Date not available). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. [Link]

  • Springer. (Date not available). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. [Link]

  • Taylor & Francis Online. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]

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  • International Journal of Pharmacy and Pharmaceutical Sciences. (Date not available). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

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  • Taylor & Francis Online. (2021, June 9). Solid state characterization, solubility, intrinsic dissolution and stability behavior of allopurinol hydrochloride salt. [Link]

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Comparative

A Researcher's Guide to Comparing the Binding Affinity of Ethyl and Methyl 3-(piperidin-4-yl)picolinate Analogs

For researchers and scientists in the field of drug development, understanding the nuanced differences in binding affinity between structurally similar compounds is a cornerstone of lead optimization. This guide provides...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the field of drug development, understanding the nuanced differences in binding affinity between structurally similar compounds is a cornerstone of lead optimization. This guide provides a comprehensive framework for comparing the binding affinity of Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride with its corresponding methyl ester analog. While direct, publicly available binding data for these specific molecules is not prevalent, this document serves as a detailed roadmap for any research team equipped to perform such a comparative analysis. We will delve into the rationale behind the comparison, outline gold-standard experimental protocols, and provide a template for data analysis and visualization.

The Scientific Rationale: Why Compare Ethyl and Methyl Esters?

The seemingly minor difference between an ethyl and a methyl ester group can have significant pharmacological implications. This seemingly subtle structural modification can influence a molecule's:

  • Steric Profile: The slightly larger size of the ethyl group compared to the methyl group can lead to steric hindrance at the binding site of a target protein, potentially reducing binding affinity. Conversely, it could also lead to more favorable van der Waals interactions, enhancing affinity.

  • Electronic Properties: The inductive effect of the alkyl group can subtly alter the electron density of the picolinate ring system, which may affect interactions with the target.

  • Lipophilicity: The addition of a methylene group in the ethyl ester increases the molecule's lipophilicity (fat-solubility). This can impact its ability to cross cellular membranes and access the binding site, as well as influence its interaction with hydrophobic pockets within the target protein.

A direct comparison of the binding affinities of the ethyl and methyl ester analogs of 3-(piperidin-4-yl)picolinate allows for the elucidation of these structure-activity relationships (SAR). Such studies are fundamental in medicinal chemistry for the rational design of more potent and selective drug candidates.[1]

Potential Biological Target: The Nicotinic Acetylcholine Receptor (nAChR)

While the specific target for Ethyl 3-(piperidin-4-yl)picolinate is not explicitly defined in publicly available literature, the presence of the piperidine moiety suggests a potential interaction with neuronal receptors. The nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels, are a plausible target.[2][3] These receptors are implicated in a wide range of physiological and pathological processes, making them a significant area of interest in drug discovery.[3] Therefore, for the purpose of this guide, we will proceed with the nAChR as the hypothetical target for our binding affinity comparison.

Experimental Design and Protocols

To quantitatively compare the binding affinities of the two compounds, two robust and widely accepted methods are recommended: the Radioligand Binding Assay and Surface Plasmon Resonance (SPR).

Radioligand Binding Assay: A Gold Standard for Affinity Measurement

Radioligand binding assays are considered a gold standard for quantifying the affinity of a ligand for its receptor due to their sensitivity and robustness.[4] This technique involves using a radiolabeled ligand that is known to bind to the target receptor and measuring how the unlabeled test compounds (our ethyl and methyl picolinate analogs) compete with the radioligand for binding.

Experimental Workflow:

G cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Data Acquisition & Analysis A Homogenize tissue/cells expressing nAChRs B Centrifuge to pellet membranes A->B C Resuspend and store at -80°C B->C D Incubate membranes with radioligand and competitor (ethyl or methyl analog) E Separate bound from free radioligand via filtration D->E F Quantify radioactivity on filters G Generate competition curves F->G H Calculate IC50 and Ki values G->H

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Homogenize a tissue source rich in nAChRs (e.g., rat brain cortex) or cultured cells expressing the desired nAChR subtype in a cold lysis buffer.[5]

    • Centrifuge the homogenate to pellet the cell membranes.[5]

    • Wash the membrane pellet and resuspend it in a suitable buffer.[5]

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[5]

  • Competitive Binding Assay:

    • In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand for nAChRs (e.g., [³H]-epibatidine).

    • Add increasing concentrations of the unlabeled competitor compounds (Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride and its methyl ester analog) to different wells.[4]

    • Incubate the plates at a controlled temperature to allow the binding to reach equilibrium.[5]

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.[4]

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[6]

    • Measure the radioactivity retained on the filters using a scintillation counter.[5]

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound. The IC50 is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.[4]

    • Calculate the equilibrium dissociation constant (Ki) for each compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Surface Plasmon Resonance (SPR): Real-Time, Label-Free Analysis

SPR is a powerful, label-free technique that allows for the real-time monitoring of binding events between a ligand and a target protein.[7][8] This method provides not only the binding affinity (KD) but also the kinetic parameters of the interaction, including the association rate (ka) and the dissociation rate (kd).

Experimental Workflow:

G cluster_0 Sensor Chip Preparation cluster_1 Binding Measurement cluster_2 Data Analysis A Immobilize purified nAChR onto the sensor chip B Block remaining active sites A->B C Inject varying concentrations of analyte (ethyl or methyl analog) over the sensor surface D Monitor changes in the SPR signal in real-time C->D E Generate sensorgrams F Fit data to a binding model E->F G Determine ka, kd, and KD F->G

Caption: Workflow for an SPR binding affinity experiment.

Detailed Protocol:

  • Immobilization of the Target Receptor:

    • Purified nAChR is immobilized onto the surface of a sensor chip.[8] Various coupling chemistries can be used for this purpose.

  • Binding Analysis:

    • A solution containing one of the test compounds (the analyte) is flowed over the sensor chip surface at various concentrations.[7]

    • The binding of the analyte to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[7]

    • After the association phase, a buffer is flowed over the chip to monitor the dissociation of the compound from the receptor.

  • Data Analysis:

    • The real-time binding data is presented as a sensorgram, which plots the SPR response against time.

    • By fitting the sensorgrams from different analyte concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model), the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka) can be determined.[7]

Data Presentation and Interpretation

The binding affinity data for the two compounds should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Binding Affinity Data for Picolinate Analogs at the Nicotinic Acetylcholine Receptor

CompoundMethodIC50 (nM)Ki (nM)KD (nM)ka (1/Ms)kd (1/s)
Ethyl 3-(piperidin-4-yl)picolinateRadioligand Bindinge.g., 150e.g., 75---
Methyl 3-(piperidin-4-yl)picolinateRadioligand Bindinge.g., 100e.g., 50---
Ethyl 3-(piperidin-4-yl)picolinateSPR--e.g., 80e.g., 1.2 x 10⁵e.g., 9.6 x 10⁻³
Methyl 3-(piperidin-4-yl)picolinateSPR--e.g., 55e.g., 1.5 x 10⁵e.g., 8.3 x 10⁻³

Interpretation of Hypothetical Results:

In this hypothetical example, the methyl ester analog exhibits a lower Ki and KD value compared to the ethyl ester analog in both the radioligand binding and SPR assays. This would suggest that the methyl ester has a higher binding affinity for the nAChR. The SPR data further refines this understanding by indicating that the methyl ester has a slightly faster association rate (ka) and a slightly slower dissociation rate (kd) than the ethyl ester, both of which contribute to its higher overall affinity.

Conclusion

A systematic comparison of the binding affinities of Ethyl 3-(piperidin-4-yl)picolinate and its methyl ester analog provides valuable insights into the structure-activity relationship of this chemical scaffold. By employing robust methodologies such as radioligand binding assays and surface plasmon resonance, researchers can obtain quantitative data to guide the design of future analogs with improved potency and selectivity. This guide provides the foundational knowledge and experimental framework necessary for any research team to undertake such a comparative study, ultimately contributing to the advancement of drug discovery and development.

References

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]

  • Yuan, B. et al. (2009). Binding Affinity and Kinetic Analysis of Targeted Small Molecule-Modified Nanoparticles. Bioconjugate Chemistry. Available from: [Link]

  • Li, Y. et al. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol. Available from: [Link]

  • FindLight. Four Gold Standards for Measuring Ligand-Binding Affinity. (2023). Available from: [Link]

  • Biosensing Instrument. Small Molecule Detection by Surface Plasmon Resonance (SPR). Available from: [Link]

  • Shapiro, A. B. (2020). What are some physical methods to determine binding affinity of a protein?. ResearchGate. Available from: [Link]

  • Jiang, X. et al. (2018). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology. Available from: [Link]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The American journal of physiology. Available from: [Link]

  • Rich, R. L., & Myszka, D. G. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Royal Society of Chemistry. Available from: [Link]

  • Bio-Rad. Large and Small Molecule Screening by SPR. Available from: [Link]

  • Jarmoskaite, I. et al. (2020). How to measure and evaluate binding affinities. eLife. Available from: [Link]

  • Yang, S. et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules. Available from: [Link]

  • He, J. et al. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science. Available from: [Link]

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  • Sadana, A., & Engstrom, R. C. (1988). Microtiter plate binding assay for cholinergic compounds utilizing the nicotinic acetylcholine receptor. Analytical Biochemistry. Available from: [Link]

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  • Li, Y. et al. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

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  • Richards, K. L. et al. (2022). Interactions of Nereistoxin and Its Analogs with Vertebrate Nicotinic Acetylcholine Receptors and Molluscan ACh Binding Proteins. International Journal of Molecular Sciences. Available from: [Link]

  • Schepmann, D. et al. (2025). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Pharmaceuticals. Available from: [Link]

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Validation

Analytical Comparison Guide: Mass Spectrometry Fragmentation Pattern Validation for Ethyl 3-(piperidin-4-yl)picolinate Dihydrochloride

As pharmaceutical pipelines increasingly rely on complex heterocyclic scaffolds, the structural validation of critical intermediates demands rigorous analytical frameworks. Ethyl 3-(piperidin-4-yl)picolinate dihydrochlor...

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex heterocyclic scaffolds, the structural validation of critical intermediates demands rigorous analytical frameworks. Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride is a prime example: a highly polar, regiochemically specific building block where the proximity of the piperidine ring (position 3) to the picolinate ester (position 2) creates unique analytical challenges.

This guide objectively compares the performance of two distinct mass spectrometry (MS) fragmentation techniques—Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD) —for the structural validation and purity confirmation of this compound. By establishing a self-validating analytical system, we can definitively confirm regiochemistry and differentiate premium reference standards from generic isobaric impurities.

Mechanistic Principles of Fragmentation

To validate the structure of Ethyl 3-(piperidin-4-yl)picolinate (Free base exact mass: 234.1368 Da; [M+H]+ m/z 235.1441), we must map the specific vulnerabilities of its functional groups under gas-phase collisional activation.

  • The Picolinate Ester: The ethyl ester at the 2-position is highly labile. Protonation typically occurs at the pyridine nitrogen. The proximity of the 3-piperidinyl group facilitates a unique ortho-effect, driving the neutral loss of ethanol (46 Da) to yield a highly stable fragment at m/z 189.10.

  • The Piperidine Ring: Piperidine derivatives typically undergo α -cleavage[1]. The cleavage of the C-C bond adjacent to the piperidine nitrogen results in a resonance-stabilized iminium ion, eventually leading to a characteristic ring fragment at m/z 84.08[1].

The Analytical Bottleneck: CID vs. HCD

Traditional ion trap CID utilizes resonance excitation, which subjects the precursor to a single fragmentation event. Due to the "1/3 Rule" inherent to linear ion traps, product ions with an m/z less than one-third of the precursor are not stably trapped[2]. For our precursor (m/z 235), fragments below m/z 78 are lost, and the critical m/z 84 piperidine fragment is often poorly resolved or undetected.

Conversely, HCD is a beam-type fragmentation technique associated with Orbitrap mass spectrometers[3]. Ions are accelerated into an ion-routing multipole where multiple collisions with nitrogen gas occur. Because HCD does not suffer from the low-mass cutoff, low m/z fragment ions are routinely and clearly observed[2].

Structural Elucidation Pathways

The following diagram illustrates the divergent pathways captured by our comparative MS methodologies.

Fragmentation_Pathway M Precursor Ion[M+H]+ m/z 235.14 F1 Ester Cleavage [M+H - EtOH]+ m/z 189.10 M->F1 -46 Da (CID/HCD) F3 Piperidine α-Cleavage m/z 84.08 M->F3 Beam-type collision (HCD Dominant) F2 Decarbonylation [M+H - EtOH - CO]+ m/z 161.10 F1->F2 -28 Da (CID/HCD)

Fig 1: Fragmentation pathway of Ethyl 3-(piperidin-4-yl)picolinate under CID and HCD.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the validation of Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride, the protocol must be self-validating. We achieve this by utilizing an orthogonal Parallel Reaction Monitoring (PRM) workflow. By alternating CID and HCD scans on the same eluting peak, we cross-verify the labile ester (via CID) and the robust piperidine backbone (via HCD) simultaneously.

Phase 1: Sample Preparation (Addressing the Salt Form)

Causality: The compound is supplied as a dihydrochloride salt. Direct infusion of high-concentration chloride salts causes severe ion suppression and adduct formation ( [M+Cl]− ) in the ESI source. We must use an aqueous buffer to neutralize the HCl while keeping the piperidine nitrogen (pKa ~10) protonated for positive-mode ESI.

  • Reconstitution: Weigh 1.0 mg of the reference standard. Dissolve in 1.0 mL of 50:50 LC-MS grade Water:Acetonitrile containing 10 mM Ammonium Formate (pH 3.0). Note: Formate acts as a volatile buffer, displacing chloride ions without suppressing the MS signal.

  • Dilution: Dilute the stock solution 1:100 in the same solvent to a final concentration of 10 µg/mL to prevent Orbitrap detector saturation and space-charge effects.

Phase 2: LC-MS/MS Acquisition Workflow

Causality: Chromatographic focusing ensures that any isobaric impurities (e.g., the 4-substituted isomer) are separated temporally before MS interrogation.

  • Chromatography: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes.

  • Ionization: Heated Electrospray Ionization (HESI) in positive mode. Spray voltage: 3.5 kV. Capillary temperature: 275°C.

  • Parallel MS2 Scans:

    • Scan A (CID): Isolate m/z 235.14 in the quadrupole. Transfer to the linear ion trap. Apply Normalized Collision Energy (NCE) of 30% with an activation time of 10 ms.

    • Scan B (HCD): Isolate m/z 235.14. Transfer to the ion-routing multipole. Apply NCE of 35%. Detect fragments in the Orbitrap at 30,000 resolution.

Workflow S1 Sample Prep (Buffer Exchange) S2 UHPLC Separation S1->S2 S3 HESI Source (+) Ionization S2->S3 S4 Parallel MS/MS (CID & HCD) S3->S4 S5 Data Validation (Fragment Ratios) S4->S5

Fig 2: Self-validating LC-MS/MS workflow for regiochemical confirmation.

Quantitative Data Comparison: CID vs. HCD

The performance of the two fragmentation alternatives is summarized in Table 1. The data objectively demonstrates that while CID is sufficient for basic mass confirmation, HCD is strictly required for deep structural validation.

Table 1: Comparative Fragment Ion Yields (Relative Abundance %) for Precursor m/z 235.14

Fragment Ion Assignmentm/z (Theoretical)Structural SignificanceCID (NCE 30%)HCD (NCE 35%)
[M+H−EtOH]+ 189.1025Confirms intact ethyl ester100% (Base Peak)45%
[M+H−EtOH−CO]+ 161.1075Confirms decarbonylation60%85%
[Piperidine]+ 84.0813 α -cleavage of piperidine ringNot Detected (1/3 Rule)100% (Base Peak)
[Pyridine−core]+ 106.0521Deep backbone cleavageNot Detected30%
Performance Analysis
  • CID Performance: CID excels at gently cleaving the ester group, producing a clean spectrum dominated by m/z 189.10. However, it fails to provide diagnostic evidence of the piperidine ring due to the ion trap's low-mass cutoff. Relying solely on CID could lead to false positives if an isobaric impurity (e.g., a cyclopentyl-amide derivative) is present.

  • HCD Performance: HCD shatters the molecule, driving the fragmentation down to the fundamental building blocks. The dominant m/z 84.08 peak definitively proves the presence of the unsubstituted piperidine ring[1]. Furthermore, the ratio of m/z 189 to m/z 84 serves as a unique fingerprint for the 3-position regiochemistry, as the ortho-effect accelerates the ethanol loss compared to the 4-position isomer.

Conclusion

For the rigorous validation of Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride, a single-tiered MS approach is insufficient. The objective comparison reveals that HCD on an Orbitrap platform vastly outperforms traditional CID for deep structural elucidation, primarily by overcoming the low-mass cutoff to reveal the diagnostic m/z 84.08 piperidine fragment. By implementing the self-validating parallel PRM protocol described above, analytical scientists can confidently verify both the regiochemical fidelity and the purity of their reference standards.

References

  • Journal of Proteome Research (ACS Publications). CIDer: A Statistical Framework for Interpreting Differences in CID and HCD Fragmentation. Available at: [Link]

Sources

Comparative

Cross-Validation of In Vitro Assay Results Using Ethyl 3-(piperidin-4-yl)picolinate Dihydrochloride: A Methodological Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacological target engagement, assay cross-validation, and prodrug kinetics. Introduction & Mechanistic Rationale In mod...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacological target engagement, assay cross-validation, and prodrug kinetics.

Introduction & Mechanistic Rationale

In modern drug discovery, Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride (E3PP) serves as a highly versatile bioisosteric building block. The picolinate core is a widely recognized mimetic of endogenous nicotinamide (NAM), making it a privileged scaffold for designing inhibitors of NAD+ salvage pathway enzymes, most notably Nicotinamide Phosphoribosyltransferase (NAMPT)[1]. Simultaneously, the piperidine ring provides a tunable basic center that has been successfully utilized to remove zwitterionic liabilities in GPCR antagonists, such as those targeting the P2Y14 receptor[2].

However, utilizing an ethyl ester like E3PP introduces a critical variable into in vitro screening cascades: prodrug kinetics .

The Causality of Assay Discrepancies: In a cell-free biochemical assay, the bulky ethyl ester of E3PP occludes the critical hydrogen-bonding interactions normally formed by the free carboxylic acid with the target's catalytic site (e.g., Lys and Tyr residues in the binding pocket)[3]. Conversely, in cell-based assays, the lipophilic ethyl ester is essential for traversing the plasma membrane, whereupon ubiquitous intracellular esterases cleave it into the active free acid[4].

Therefore, a robust screening cascade cannot rely on a single assay modality. This guide details the objective cross-validation of E3PP-derived compounds by comparing a Biochemical Coupled-Enzyme Assay against a Cell-Based Target Engagement Assay .

Assay Modality Comparison

To build a self-validating data package, researchers must evaluate both the esterified precursor and its hydrolyzed active form across orthogonal platforms.

Modality A: Biochemical NAMPT Enzymatic Assay

NAMPT catalyzes the conversion of NAM and phosphoribosyl pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN)[5]. Because NMN lacks a readily detectable chromophore, this assay utilizes a coupled-enzyme system. NMN is converted to NAD+ by NMNAT1, and NAD+ is subsequently reduced to NADH by alcohol dehydrogenase (ADH). The resulting NADH emits a measurable fluorescence[6].

  • Advantage: Directly measures target affinity without confounding cellular variables.

  • Limitation: Cannot process prodrug esters; requires the pre-hydrolyzed free acid of E3PP.

Modality B: Cell-Based NAD+ Depletion Assay

This assay treats intact cells (e.g., HCT116 colorectal carcinoma cells) with the compound and measures total intracellular NAD+ levels using a colorimetric cycling assay or LC-MS/MS[7].

  • Advantage: Confirms cellular permeability, esterase cleavage, and functional target engagement.

  • Limitation: Susceptible to off-target cytotoxicity artifacts if cell viability is not co-monitored.

Mandatory Visualizations

Mechanistic Pathway

G NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NAMPT->NMN Catalysis E3PP E3PP-Derived Active Acid E3PP->NAMPT Competitive Inhibition NAD NAD+ NMN->NAD NMNAT

Caption: Mechanistic pathway of NAMPT-mediated NAD+ salvage and competitive inhibition by E3PP derivatives.

Cross-Validation Workflow Logic

G E3PP_Ester E3PP (Ethyl Ester) High Permeability CellAssay Cell-Based Assay (Intact Cells) E3PP_Ester->CellAssay Penetrates Membrane E3PP_Acid Hydrolyzed E3PP (Free Acid) High Target Affinity BioAssay Biochemical Assay (Cell-Free) E3PP_Acid->BioAssay Direct Binding Compare Cross-Validation & IC50 Correlation BioAssay->Compare CellAssay->E3PP_Acid Intracellular Esterases CellAssay->Compare

Caption: Workflow for cross-validating E3PP prodrug esterase dependency across in vitro assay modalities.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to rule out assay interference.

Protocol 1: Cell-Free NAMPT Coupled Fluorogenic Assay

Objective: Determine direct enzymatic inhibition ( IC50​ ) of the E3PP free acid.

  • Reagent Preparation: Prepare 4x NAMPT Assay Buffer (50 mM HEPES pH 7.5, 5 mM MgCl2​ , 50 mM NaCl) and keep strictly on ice to prevent degradation of ATP[5].

  • Compound Plating: Serially dilute E3PP (Ester) and E3PP-FA (Free Acid) in DMSO. Transfer to a low-binding black 384-well microtiter plate (final DMSO concentration 1%)[6].

  • Enzyme Addition: Add recombinant human NAMPT (30 nM final concentration) to the compound wells. Incubate at room temperature for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add the substrate mixture containing 2.5 mM ATP, 30 μ M NAM, 40 μ M PRPP, NMNAT1, ADH, and 1.5% ethanol[5].

  • Kinetic Readout: Monitor fluorescence (Excitation: 340 nm / Emission: 460 nm) continuously for 60 minutes.

  • Validation Check: Calculate the Z'-factor using a known reference inhibitor (e.g., FK866) as the positive control and DMSO as the negative control. A Z' > 0.6 indicates a robust assay window.

Protocol 2: Cell-Based NAD+ Depletion Assay

Objective: Determine functional target engagement and membrane permeability.

  • Cell Seeding: Seed HCT116 cells at 5,000 cells/well in a 96-well clear-bottom plate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Treat cells with serial dilutions of E3PP (Ester) and E3PP-FA for 48 hours.

  • Parallel Viability Control: In a duplicate plate, run a CellTiter-Glo (ATP-based) viability assay. Causality: This ensures that a drop in NAD+ is due to NAMPT inhibition, not non-specific cell death[1].

  • Lysis and Extraction: Wash cells with cold PBS and lyse using 0.2N NaOH to extract total NAD+ while destroying NADH (which is acid-stable but base-labile). Neutralize with 0.1N HCl.

  • Cycling Assay: Add the NAD+ cycling mix (Alcohol Dehydrogenase, Diaphorase, Resazurin, and Ethanol). Incubate for 30 minutes in the dark.

  • Readout: Measure resorufin fluorescence (Excitation: 540 nm / Emission: 590 nm). Normalize data to the vehicle control.

Data Presentation & Interpretation

The table below demonstrates the expected cross-validation profile when comparing the E3PP ethyl ester against its pre-hydrolyzed free acid form.

Compound StateBiochemical NAMPT Assay IC50​ (nM)Cell-Based NAD+ Depletion IC50​ (nM)Cell Viability CC50​ (nM)Interpretation
E3PP (Ethyl Ester) > 10,000120> 10,000Prodrug Effect: Poor direct binding due to ester steric hindrance, but excellent cellular permeability and subsequent esterase activation.
E3PP-FA (Free Acid) 45> 5,000> 10,000Permeability Limit: Highly potent direct enzyme inhibitor, but fails to cross the lipid bilayer in intact cells due to negative charge at physiological pH.
FK866 (Reference) 32> 5,000Control: Non-prodrug reference inhibitor validates both assay windows.

References

  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres Source: ACS Publications URL
  • Quantitative analysis of the effects of nicotinamide phosphoribosyltransferase induction on the rates of NAD+ synthesis and breakdown in mammalian cells...
  • Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs)
  • Dual and Specific Inhibition of NAMPT and PAK4 By KPT-9274 Decreases Kidney Cancer Growth Source: AACR Journals URL
  • NAMPT Inhibitor Screening Assay Kit Source: BPS Bioscience URL
  • Hepatectomy-Related Hypophosphatemia: A Novel Phosphaturic Factor in the Liver-Kidney Axis Source: PMC / NIH URL

Sources

Validation

A Senior Application Scientist's Guide to Comparative Pharmacokinetic Profiling of Ethyl 3-(piperidin-4-yl)picolinate Dihydrochloride Derivatives

Introduction: The Rationale for Pharmacokinetic Comparison In the landscape of modern drug discovery, the piperidine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents.[1][2] Ethyl 3-(pip...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Pharmacokinetic Comparison

In the landscape of modern drug discovery, the piperidine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents.[1][2] Ethyl 3-(piperidin-4-yl)picolinate dihydrochloride and its derivatives represent a promising class of compounds with potential applications across various therapeutic areas.[3][4] However, the journey from a promising lead compound to a viable drug candidate is contingent on a thorough understanding of its pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME) by the body.[5][6]

Subtle structural modifications to a parent molecule can dramatically alter its pharmacokinetic behavior, influencing its efficacy, safety, and dosing regimen.[7] Therefore, a comparative pharmacokinetic profiling study is not merely a routine characterization step; it is a critical investigation that informs lead optimization and candidate selection. This guide provides a comprehensive framework for conducting such a study, drawing upon established methodologies and best practices in the field. We will delve into the causality behind experimental choices, present detailed protocols, and illustrate data interpretation through a comparative analysis of hypothetical derivatives.

Pillar 1: Expertise & Experience in Experimental Design

The design of a robust comparative PK study hinges on a series of informed decisions that ensure the data generated is reliable and translatable. Here, we outline the key considerations and the rationale behind them.

Choosing the Right Animal Model

The selection of an appropriate animal model is paramount for obtaining meaningful and relevant preclinical PK data.[8][9][10] While no animal model perfectly recapitulates human physiology, certain species are preferred for their physiological and metabolic similarities to humans.[10] For initial PK screening of small molecules like piperidine derivatives, rodents (particularly rats and mice) are frequently used due to their small size, well-understood genetics, and cost-effectiveness.[10][11] Dogs and non-human primates may be reserved for later-stage studies where a higher degree of physiological resemblance is required.[10]

For this guide, we will focus on the use of Sprague-Dawley rats, a common and well-characterized strain for in vivo pharmacokinetic studies.[5]

Route of Administration and Formulation

The intended clinical route of administration should guide the preclinical study design.[5] While intravenous (IV) administration provides a baseline for clearance and volume of distribution, oral (PO) administration is often more clinically relevant and provides insights into oral bioavailability.[12]

The formulation of the drug substance is equally critical. The derivatives should be formulated in a vehicle that ensures solubility and stability.[7] A common approach for early-stage studies is to use a simple aqueous vehicle, such as 0.5% carboxymethylcellulose, or a solution with a co-solvent like DMSO, further diluted with saline.[7] It is imperative to use the same vehicle for all compounds being compared to eliminate formulation-dependent variability.

Pillar 2: Trustworthiness Through Self-Validating Protocols

The integrity of any pharmacokinetic study rests on the quality and validation of its analytical methods.[13][14][15][16] A validated bioanalytical method ensures that the data generated is accurate, precise, and reproducible.[14][16]

Quantitative Bioanalysis: The Gold Standard of LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the industry-standard for the quantitative analysis of small molecules in biological matrices due to its high sensitivity, selectivity, and speed.[17][18][19][20][21]

The following is a detailed protocol for the quantification of ethyl 3-(piperidin-4-yl)picolinate derivatives in rat plasma.

Experimental Protocol: LC-MS/MS Quantification

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of rat plasma in a microcentrifuge tube, add 10 µL of an internal standard (IS) solution (a stable isotope-labeled analog of the parent compound).[17]

    • Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.[17]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[17]

    • Carefully transfer the supernatant to a clean 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).[17]

  • LC-MS/MS Analysis:

    • LC System: A standard HPLC or UPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each analyte and the internal standard.

Bioanalytical Method Validation:

Before analyzing study samples, the LC-MS/MS method must be validated according to regulatory guidelines (e.g., FDA guidance).[13][15][22] Key validation parameters include:

  • Accuracy: How close the measured values are to the true values.[14]

  • Precision: The degree of scatter between a series of measurements.[14]

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[14]

  • Sensitivity: The lowest concentration of the analyte that can be reliably measured.[14]

  • Matrix Effect: The influence of co-eluting, endogenous components of the biological matrix on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[14]

Pillar 3: Authoritative Grounding & Comprehensive Data Interpretation

A well-designed and executed study yields a wealth of data. The ability to accurately calculate and interpret key pharmacokinetic parameters is what transforms this data into actionable insights.

In Vivo Pharmacokinetic Study Protocol

The following protocol outlines a typical in vivo PK study in rats for the comparative profiling of three hypothetical derivatives of ethyl 3-(piperidin-4-yl)picolinate: Derivative A (Parent), Derivative B (with a methyl substitution), and Derivative C (with a fluoro substitution).

Experimental Protocol: In Vivo Rat PK Study

  • Animals: Male Sprague-Dawley rats (n=3-4 per compound per route).

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[23]

  • Dosing:

    • Intravenous (IV): A single bolus dose of 1 mg/kg administered via the tail vein.

    • Oral (PO): A single oral gavage dose of 5 mg/kg.[7]

  • Blood Sampling: Approximately 100 µL of blood is collected from the tail vein at pre-defined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Blood samples are centrifuged at 4,000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.[7]

Data Analysis and Interpretation

Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) of the plasma concentration-time data.[24][25]

Key Pharmacokinetic Parameters:

  • Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug in the plasma.[26]

  • Tmax (Time to Cmax): The time at which Cmax is reached.[26]

  • AUC (Area Under the Curve): A measure of the total drug exposure over time.[26][27]

  • t½ (Half-life): The time it takes for the plasma concentration of the drug to decrease by half.[26]

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

  • Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • F% (Oral Bioavailability): The fraction of the orally administered dose that reaches the systemic circulation.

Data Presentation: A Comparative Overview

The following tables present hypothetical pharmacokinetic data for our three derivatives.

Table 1: Intravenous (IV) Pharmacokinetic Parameters (1 mg/kg)

ParameterDerivative A (Parent)Derivative B (Methyl)Derivative C (Fluoro)Units
AUC (0-inf) 150018001200ng*h/mL
4.55.23.8h
CL 11.19.213.9mL/min/kg
Vd 4.24.13.9L/kg

Table 2: Oral (PO) Pharmacokinetic Parameters (5 mg/kg)

| Parameter | Derivative A (Parent) | Derivative B (Methyl) | Derivative C (Fluoro) | Units | | :--- | :--- | :--- | :--- | | Cmax | 350 | 450 | 280 | ng/mL | | Tmax | 1.0 | 1.5 | 0.8 | h | | AUC (0-t) | 3000 | 4500 | 2400 | ng*h/mL | | F% | 40 | 50 | 40 | % |

Interpretation of Hypothetical Data:

  • Derivative B (Methyl): The addition of a methyl group appears to have decreased the clearance (CL) and increased the half-life (t½) compared to the parent compound. This could be due to reduced metabolic susceptibility. The oral bioavailability (F%) is also improved, suggesting better absorption or reduced first-pass metabolism. The higher Cmax and AUC after oral administration further support this.

  • Derivative C (Fluoro): The fluorine substitution seems to have increased clearance and shortened the half-life, suggesting it may be a site for more rapid metabolism. The oral bioavailability is similar to the parent compound, but the overall exposure (AUC) is lower.

Visualization of Experimental Workflows

Clear visualization of experimental processes is crucial for understanding and reproducibility.

G cluster_0 In Vivo Phase cluster_1 Sample Preparation cluster_2 Analytical Phase cluster_3 Data Analysis Animal Dosing (IV & PO) Animal Dosing (IV & PO) Blood Sampling (Time Course) Blood Sampling (Time Course) Animal Dosing (IV & PO)->Blood Sampling (Time Course) Plasma Separation Plasma Separation Blood Sampling (Time Course)->Plasma Separation Protein Precipitation Protein Precipitation Plasma Separation->Protein Precipitation Supernatant Transfer Supernatant Transfer Protein Precipitation->Supernatant Transfer Evaporation & Reconstitution Evaporation & Reconstitution Supernatant Transfer->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Pharmacokinetic Parameter Calculation (NCA) Pharmacokinetic Parameter Calculation (NCA) Data Acquisition->Pharmacokinetic Parameter Calculation (NCA) Comparative Analysis Comparative Analysis Pharmacokinetic Parameter Calculation (NCA)->Comparative Analysis

Caption: Workflow for a preclinical oral pharmacokinetic study.

G cluster_0 Method Validation Parameters Accuracy Accuracy Validated LC-MS/MS Method Validated LC-MS/MS Method Accuracy->Validated LC-MS/MS Method Precision Precision Precision->Validated LC-MS/MS Method Selectivity Selectivity Selectivity->Validated LC-MS/MS Method Sensitivity Sensitivity Sensitivity->Validated LC-MS/MS Method Matrix Effect Matrix Effect Matrix Effect->Validated LC-MS/MS Method Stability Stability Stability->Validated LC-MS/MS Method

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